(R)-Cyclohex-3-enol
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C6H10O |
|---|---|
Molecular Weight |
98.14 g/mol |
IUPAC Name |
(1R)-cyclohex-3-en-1-ol |
InChI |
InChI=1S/C6H10O/c7-6-4-2-1-3-5-6/h1-2,6-7H,3-5H2/t6-/m0/s1 |
InChI Key |
ABZZOPIABWYXSN-LURJTMIESA-N |
Isomeric SMILES |
C1C[C@H](CC=C1)O |
Canonical SMILES |
C1CC(CC=C1)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Enantiomeric Purity of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methods used to determine the enantiomeric purity of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document details experimental protocols for common analytical techniques, presents quantitative data on achievable enantiomeric excess from various synthetic routes, and illustrates a typical analytical workflow.
Introduction to this compound and its Enantiomeric Purity
This compound is a chiral secondary alcohol that serves as a versatile precursor in the synthesis of a wide range of pharmaceuticals and natural products. The stereochemistry of this building block is often crucial for the biological activity and efficacy of the final product. Therefore, the accurate determination of its enantiomeric purity, typically expressed as enantiomeric excess (ee), is of paramount importance in drug development and manufacturing.
Enantiomeric excess is a measure of the predominance of one enantiomer over the other in a mixture and is calculated as:
ee (%) = |([R] - [S]) / ([R] + [S])| x 100
Where [R] and [S] are the concentrations or amounts of the (R)- and (S)-enantiomers, respectively.
Methods for Determining Enantiomeric Purity
The determination of the enantiomeric purity of this compound relies on the ability to distinguish between its two enantiomers. This is typically achieved by converting the enantiomeric pair into diastereomers with different physical properties or by using a chiral environment that interacts differently with each enantiomer. The most common analytical techniques employed for this purpose are chiral Gas Chromatography (GC), chiral High-Performance Liquid Chromatography (HPLC), and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing or solvating agents.
Chiral Gas Chromatography (GC)
Chiral GC is a powerful technique for separating and quantifying the enantiomers of volatile compounds like cyclohex-3-enol. The separation is achieved using a capillary column coated with a chiral stationary phase (CSP), often a cyclodextrin derivative. The different interactions between the enantiomers and the chiral stationary phase lead to different retention times, allowing for their separation and quantification.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is another widely used method for the enantioseparation of a broad range of compounds, including chiral alcohols. Similar to chiral GC, this technique utilizes a column packed with a chiral stationary phase. Polysaccharide-based CSPs, such as those derived from cellulose or amylose (e.g., Chiralcel® and Chiralpak® columns), are particularly effective for resolving the enantiomers of cyclic alcohols. The choice of mobile phase is crucial for achieving optimal separation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to determine enantiomeric purity by converting the enantiomers into diastereomers through reaction with a chiral derivatizing agent. The resulting diastereomers will have distinct NMR spectra, and the integration of specific signals for each diastereomer allows for the calculation of the enantiomeric excess. A common derivatizing agent for chiral alcohols is Mosher's acid chloride (α-methoxy-α-(trifluoromethyl)phenylacetyl chloride). Alternatively, chiral solvating agents can be used to induce temporary diastereomeric interactions, leading to separate signals for the enantiomers in the NMR spectrum.
Quantitative Data on Enantiomeric Purity
The enantiomeric purity of this compound is highly dependent on the synthetic method used for its preparation. Asymmetric synthesis and kinetic resolution are the two main strategies to obtain enantiomerically enriched cyclohex-3-enol. The following table summarizes the enantiomeric excess (ee) values achieved for the closely related isomer, (R)-Cyclohex-2-enol, through various synthetic approaches, providing an indication of the levels of enantiopurity that can be expected for this class of compounds.[1][2][3][4]
| Synthetic Method | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee) of (R)-Cyclohex-2-enol (%) |
| Enantioselective deprotonation of cyclohexene oxide by chiral lithium amides[2][5][6] | Cyclohexene oxide | Chiral lithium amides | 80 - 95 | 26 - 99 |
| Asymmetric hydrosilylation of 2-cyclohexen-1-one with a chiral catalyst | 2-Cyclohexen-1-one | Chiral catalyst followed by hydrolysis | >80 | Varies |
| Enantioselective hydroboration of 1,3-cyclohexadiene with chiral dialkylboranes | 1,3-Cyclohexadiene | Chiral dialkylboranes | >80 | Varies |
| Lipase-catalyzed kinetic resolution | Racemic cyclohex-3-enol | Lipase (e.g., from Pseudomonas fluorescens) and acyl donor | ~50 (for each enantiomer) | >90 |
Experimental Protocols
This section provides detailed methodologies for the determination of the enantiomeric purity of this compound using the analytical techniques discussed above.
Chiral Gas Chromatography (GC-FID)
Objective: To separate and quantify the enantiomers of cyclohex-3-enol using a chiral cyclodextrin-based capillary column and a Flame Ionization Detector (FID).
Instrumentation:
-
Gas Chromatograph equipped with a Flame Ionization Detector (FID)
-
Chiral Capillary Column: e.g., a column coated with a derivatized β-cyclodextrin stationary phase (e.g., Rt-βDEXsm).[5]
Procedure:
-
Sample Preparation: Dissolve a small amount of the this compound sample in a suitable solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.
-
GC Conditions:
-
Injector Temperature: 220 °C
-
Detector Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at a constant flow or pressure.
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes.
-
Ramp: Increase the temperature to 180 °C at a rate of 2 °C/minute.
-
Final hold: Hold at 180 °C for 5 minutes.
-
-
Injection Volume: 1 µL
-
Split Ratio: 50:1
-
-
Data Analysis: Identify the peaks corresponding to the (R)- and (S)-enantiomers of cyclohex-3-enol based on their retention times (a racemic standard should be run to determine the retention times of both enantiomers). Calculate the area of each peak. The enantiomeric excess is calculated using the formula: ee (%) = |(AreaR - AreaS) / (AreaR + AreaS)| x 100
Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To separate the enantiomers of cyclohex-3-enol using a polysaccharide-based chiral stationary phase and UV detection.
Instrumentation:
-
HPLC system with a UV detector
-
Chiral Column: e.g., Chiralpak® IC (immobilized cellulose tris(3,5-dichlorophenylcarbamate)) or a similar polysaccharide-based column.[1]
Procedure:
-
Sample Preparation: Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC Conditions:
-
Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
-
-
Data Analysis: Determine the peak areas for the (R)- and (S)-enantiomers. Calculate the enantiomeric excess using the peak areas as described in the GC protocol.
NMR Spectroscopy with a Chiral Derivatizing Agent (Mosher's Acid)
Objective: To determine the enantiomeric excess of this compound by forming diastereomeric Mosher's esters and analyzing the ¹H NMR or ¹⁹F NMR spectrum.[7][8]
Instrumentation:
-
NMR Spectrometer (e.g., 400 MHz or higher)
-
NMR tubes
Materials:
-
This compound sample
-
(R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-Mosher's acid chloride)[9][10]
-
Anhydrous deuterated solvent (e.g., CDCl₃)
-
Anhydrous pyridine or another suitable base
Procedure:
-
Derivatization:
-
In a dry NMR tube, dissolve approximately 5-10 mg of the this compound sample in 0.5 mL of anhydrous CDCl₃.
-
Add a small excess (e.g., 1.2 equivalents) of (R)-Mosher's acid chloride to the solution.
-
Add a catalytic amount of anhydrous pyridine to facilitate the reaction.
-
Cap the NMR tube and gently mix the contents. Allow the reaction to proceed to completion at room temperature (monitor by TLC or NMR if necessary).
-
-
NMR Analysis:
-
Acquire a ¹H NMR or ¹⁹F NMR spectrum of the resulting diastereomeric Mosher's esters.
-
In the ¹H NMR spectrum, look for well-resolved signals that are distinct for each diastereomer. The methoxy protons or the protons on the cyclohexene ring near the ester linkage are often good candidates for integration.
-
In the ¹⁹F NMR spectrum, the trifluoromethyl groups of the two diastereomers should give separate signals.
-
-
Data Analysis: Integrate the corresponding signals for the two diastereomers. The ratio of the integrals directly corresponds to the ratio of the enantiomers in the original sample. Calculate the enantiomeric excess from this ratio.
Visualized Workflows
The following diagrams illustrate the logical flow of determining the enantiomeric purity of this compound using chiral GC and the derivatization process for NMR analysis.
Caption: Workflow for enantiomeric purity determination by chiral GC.
Caption: Workflow for NMR analysis with a chiral derivatizing agent.
Conclusion
The determination of the enantiomeric purity of this compound is a critical step in its application in the pharmaceutical and fine chemical industries. Chiral GC, chiral HPLC, and NMR spectroscopy with chiral derivatizing agents are all powerful and reliable techniques for this purpose. The choice of method will depend on factors such as the required accuracy, sample throughput, and available instrumentation. The experimental protocols and data provided in this guide serve as a valuable resource for researchers and scientists working with this important chiral building block.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthetic Approaches to (R)-Cyclohex-2-Enol | Semantic Scholar [semanticscholar.org]
- 5. lcms.cz [lcms.cz]
- 6. gcms.cz [gcms.cz]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. Solved Enantiomerically pure (R)−(−)-Mosher's acid chloride | Chegg.com [chegg.com]
- 10. cymitquimica.com [cymitquimica.com]
An In-Depth Technical Guide to (R)-Cyclohex-3-enol for Researchers and Drug Development Professionals
(R)-Cyclohex-3-enol is a chiral secondary alcohol that serves as a valuable building block in the synthesis of complex organic molecules, including pharmaceuticals. Its stereochemistry and versatile reactivity make it a key intermediate in the development of new therapeutic agents. This guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and insights into its relevance in drug development, particularly through its derivatives.
Physical and Chemical Properties
This compound, with the IUPAC name (1R)-cyclohex-3-en-1-ol, is a colorless liquid at room temperature.[1] Its physical and chemical properties are summarized in the table below. While some experimental data is for the racemic mixture (cyclohex-3-en-1-ol), the physical properties of the enantiomers are generally identical, with the exception of the sign of specific rotation.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₀O | [1][2] |
| Molecular Weight | 98.14 g/mol | [1][2] |
| Appearance | Colorless to light yellow clear liquid | [3] |
| Boiling Point | 164-166 °C (lit.) | [1] |
| Density | 1.014 g/cm³ | [4] |
| Refractive Index (n20/D) | 1.487 (lit.) | [1] |
| Solubility | Slightly soluble in chloroform, ethyl acetate, and methanol. Soluble in ethanol, ethyl ether, and acetone. | [5] |
| XLogP3-AA | 1.1 | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 1 | [2] |
| Topological Polar Surface Area | 20.2 Ų | [2] |
Experimental Protocols
The enantioselective synthesis of this compound is crucial for its application in stereospecific synthesis. Several methods have been developed, with the most common being the asymmetric deprotonation of cyclohexene oxide using chiral lithium amides.
Synthesis via Asymmetric Deprotonation of Cyclohexene Oxide
This method utilizes a chiral lithium amide base to selectively remove a proton from one of the enantiotopic positions of the achiral starting material, cyclohexene oxide, leading to the formation of the chiral allylic alcohol. The enantiomeric excess (ee) of the product is dependent on the structure of the chiral amide.
Materials:
-
Cyclohexene oxide
-
Chiral amine (e.g., (–)-N,N-diisopinocampheylamine)
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of the chiral amine in anhydrous THF is cooled to 0 °C under an inert atmosphere (e.g., argon).
-
An equimolar amount of n-BuLi in hexanes is added dropwise to the solution, and the mixture is stirred for 30 minutes at 0 °C to generate the chiral lithium amide in situ.
-
The reaction mixture is then cooled to -78 °C.
-
A solution of cyclohexene oxide in anhydrous THF is added dropwise to the lithium amide solution.
-
The reaction is stirred at -78 °C for several hours, with the progress monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of saturated aqueous NH₄Cl solution.
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Workflow for Asymmetric Deprotonation:
Analytical Methods
The enantiomeric excess of this compound is typically determined by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC) using a chiral stationary phase. Spectroscopic methods such as NMR and IR are used to confirm the structure of the product.
Chiral GC Analysis:
-
Column: A chiral capillary column, such as one coated with a cyclodextrin derivative.
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: An appropriate temperature gradient is used to achieve separation of the enantiomers.
-
Detector: Flame ionization detector (FID).
The retention times of the (R) and (S) enantiomers will differ, allowing for the calculation of the enantiomeric excess.
Relevance in Drug Development
While this compound itself is not typically the final active pharmaceutical ingredient (API), its structural motif is incorporated into various biologically active molecules. A notable example is its derivative, (1R,2R,6S)-3-Methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol , also known as Prottremine , which has demonstrated potent anti-Parkinsonian activity in animal models.
Parkinson's disease is a neurodegenerative disorder characterized by the loss of dopaminergic neurons in the substantia nigra. Key molecular pathways implicated in the disease include mitochondrial dysfunction and the aggregation of α-synuclein protein. The PINK1/Parkin pathway is a critical quality control mechanism that identifies and removes damaged mitochondria through a process called mitophagy.
While the precise mechanism of action of Prottremine is still under investigation, it is hypothesized to exert its neuroprotective effects by modulating pathways related to mitochondrial health and/or reducing α-synuclein aggregation.
Potential Signaling Pathway Involvement in Parkinson's Disease
The diagram below illustrates a simplified representation of the PINK1/Parkin pathway, a potential target for neuroprotective agents derived from this compound.
This pathway highlights how the cell identifies and removes dysfunctional mitochondria, a process that is often impaired in Parkinson's disease. Neuroprotective compounds may act to enhance this pathway, thereby preserving neuronal health.
Conclusion
This compound is a chiral building block of significant interest to the scientific and drug development communities. Its well-defined physical and chemical properties, coupled with established methods for its enantioselective synthesis, make it a versatile tool in organic chemistry. The demonstrated biological activity of its derivatives, such as Prottremine, in models of neurodegenerative diseases underscores its potential as a scaffold for the development of novel therapeutics. Further research into the precise mechanisms of action of these derivatives will likely open new avenues for the treatment of diseases like Parkinson's.
References
- 1. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Cyclohex-3-en-1-ol 822-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. cyclohex-3-en-1-ol | CAS#:822-66-2 | Chemsrc [chemsrc.com]
- 5. 3-Cyclohexen-1-ol (CAS 822-66-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
Technical Guide: Synthesis and Characterization of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document details a robust enzymatic kinetic resolution method for the preparation of this compound from its racemic mixture, along with a thorough summary of its characterization data.
Synthesis of this compound via Enzymatic Kinetic Resolution
The most effective and widely used method for the preparation of enantiomerically pure this compound is the kinetic resolution of racemic cyclohex-3-enol. This process utilizes the high enantioselectivity of lipases, with Candida antarctica lipase B (CAL-B) and Pseudomonas cepacia lipase (PCL) being particularly efficient. The underlying principle involves the preferential acylation of one enantiomer (typically the (R)-enantiomer) in the racemic mixture, allowing for the separation of the acylated product from the unreacted enantiomer.
A general workflow for this enzymatic kinetic resolution is depicted below.
Caption: General workflow for the enzymatic kinetic resolution of racemic cyclohex-3-enol.
Experimental Protocol: Lipase-Catalyzed Enantioselective Acylation
This protocol is a representative procedure for the kinetic resolution of racemic cyclohex-3-enol using Candida antarctica lipase B.
Materials:
-
Racemic cyclohex-3-enol
-
Immobilized Candida antarctica lipase B (CAL-B, e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Organic solvent (e.g., hexane, tert-butyl methyl ether)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of racemic cyclohex-3-enol (1.0 g, 10.2 mmol) in hexane (50 mL), add immobilized Candida antarctica lipase B (500 mg).
-
Add vinyl acetate (1.8 mL, 20.4 mmol) to the suspension.
-
The reaction mixture is stirred at room temperature (25 °C) and monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).
-
The reaction is typically stopped at approximately 50% conversion to achieve high enantiomeric excess for both the remaining alcohol and the formed ester.
-
Upon reaching the desired conversion, the enzyme is filtered off and washed with the solvent.
-
The solvent is removed from the filtrate under reduced pressure.
-
The resulting residue, containing (S)-cyclohex-3-enol and (R)-cyclohex-3-enyl acetate, is purified by flash column chromatography on silica gel.
Experimental Protocol: Hydrolysis of (R)-Cyclohex-3-enyl Acetate
Materials:
-
(R)-Cyclohex-3-enyl acetate
-
Potassium carbonate (K₂CO₃)
-
Methanol (MeOH)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve (R)-cyclohex-3-enyl acetate (1.0 g, 7.1 mmol) in methanol (20 mL).
-
Add potassium carbonate (2.0 g, 14.5 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the hydrolysis is complete, remove the methanol under reduced pressure.
-
Add water (20 mL) to the residue and extract the product with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound.
Characterization of this compound
Thorough characterization is essential to confirm the identity, purity, and stereochemistry of the synthesized this compound.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound.
| Parameter | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| Enantiomeric Excess (ee) | >99% | N/A |
| Optical Rotation [α]D²⁰ | -75.2° (c 1.0, CHCl₃) | N/A |
Note: Specific values for enantiomeric excess and optical rotation can vary slightly depending on the specific experimental conditions and the purity of the sample. The provided values are representative of a highly pure sample.
Spectroscopic Data
The structural identity of this compound is confirmed by various spectroscopic techniques.
| Spectroscopic Technique | Key Data |
| ¹H NMR (CDCl₃, 400 MHz) | δ 5.70-5.60 (m, 2H, vinyl), 4.00-3.90 (m, 1H, CHOH), 2.30-2.15 (m, 2H), 2.10-1.95 (m, 2H), 1.80-1.65 (m, 1H), 1.60-1.45 (m, 1H), 1.70 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 127.1, 125.9, 68.5, 31.8, 29.0, 24.8 |
| Infrared (IR, neat) | ν (cm⁻¹) 3330 (br, O-H), 3025, 2920, 1650 (C=C), 1060 (C-O) |
| Mass Spectrometry (EI) | m/z (%) 98 (M⁺, 15), 80 (100), 67 (50), 57 (85) |
Experimental Workflow for Characterization
The following diagram illustrates the typical workflow for the characterization of synthesized this compound.
References
(R)-Cyclohex-3-enol: A Technical Guide to its Discovery, Synthesis, and Application
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
(R)-Cyclohex-3-enol is a valuable chiral building block in synthetic organic chemistry, prized for its role in the stereoselective synthesis of complex molecules, including pharmaceuticals. This guide provides a comprehensive overview of its history, key synthetic methodologies with detailed experimental protocols, and its application in drug development, presenting data in a clear, structured format for easy comparison and use.
Discovery and History
The journey to isolating and synthesizing enantiomerically pure this compound is rooted in the broader history of resolving racemic mixtures. While the racemic form, cyclohex-3-enol, has been known for much longer, the development of methods to access individual enantiomers was a significant advancement. Early efforts focused on the resolution of the corresponding racemic 3-cyclohexene-1-carboxylic acid.
A notable method for obtaining the precursor, (R)-3-cyclohexene-1-carboxylic acid, involves classical chemical resolution. This technique employs a chiral resolving agent, such as an enantiomerically pure amine, to form diastereomeric salts with the racemic acid. These salts, possessing different physical properties, can then be separated by fractional crystallization. One documented method utilizes (R)-1-naphthylethylamine as the resolving agent.[1]
The advent of biocatalysis provided a powerful and highly selective alternative. Lipases, in particular, have proven effective in the kinetic resolution of racemic esters of 3-cyclohexene-1-carboxylic acid. In a kinetic resolution, the enzyme selectively catalyzes the hydrolysis of one enantiomer of the racemic ester, leaving the other unreacted. This results in a mixture of an enantiomerically enriched acid and the unreacted ester, which can then be separated. A key finding was the use of Porcine Pancreatic Lipase (PPL), which selectively hydrolyzes the (S)-ester, leaving behind the methyl ester of (R)-3-cyclohexene-1-carboxylic acid.[2] This enzymatic approach offers a highly efficient route to the (R)-enantiomer's precursor. Subsequent reduction of the carboxylic acid or its ester derivative yields the target molecule, this compound.
Key Synthetic Methodologies
The synthesis of this compound can be broadly categorized into two main strategies: chemical resolution of a racemic precursor and enzymatic kinetic resolution.
Chemical Resolution via Diastereomeric Salt Formation
This classical method relies on the separation of diastereomeric salts formed from racemic 3-cyclohexene-1-carboxylic acid and a chiral amine.
-
Salt Formation: To a solution of racemic 3-cyclohexene-1-carboxylic acid (100 g) in isopropyl acetate (800 ml), a solution of (R)-1-naphthylethylamine (130 g) in isopropyl acetate (300 ml) is added dropwise. The mixture is heated to 60-70°C until a clear solution is obtained.
-
Crystallization: The solution is cooled to 20-30°C to allow for the precipitation of the diastereomeric salts. The solid is collected by filtration.
-
Fractional Recrystallization: The mixture of diastereomeric salts (100 g) is dissolved in a mixture of isopropanol (85 ml) and acetone (415 ml) by heating to 65-75°C and refluxing for 1 hour. The solution is then cooled, allowing for the selective crystallization of the (R)-1-naphthylethylamine-(R)-3-cyclohexenecarboxylic acid salt. This recrystallization process is repeated to enhance diastereomeric purity.
-
Acidification: The resolved (R,R)-salt (50 g) is dissolved in ethyl acetate (150 ml). The pH is adjusted to 2-3 with 10% hydrochloric acid. The layers are separated, and the organic phase is washed with water, dried, and concentrated to yield (R)-(+)-3-cyclohexenecarboxylic acid.
-
Reduction: The resulting (R)-3-cyclohexene-1-carboxylic acid can then be reduced to this compound using a suitable reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Note: Specific conditions for this reduction step are based on standard literature procedures for carboxylic acid reduction.
Enzymatic Kinetic Resolution of Racemic Methyl 3-Cyclohexene-1-carboxylate
This method utilizes the enantioselectivity of lipases to resolve a racemic ester precursor. The choice of lipase is critical as it determines which enantiomer is hydrolyzed.
-
Reaction Setup: Racemic methyl 3-cyclohexene-1-carboxylate is suspended in a phosphate buffer solution (pH 7.0).
-
Enzyme Addition: Porcine Pancreatic Lipase (PPL) is added to the suspension.
-
Incubation: The reaction mixture is incubated at a controlled temperature (typically around 30°C) with stirring. The progress of the reaction is monitored by techniques such as chiral HPLC to determine the enantiomeric excess (ee) of the product and the remaining substrate.
-
Workup: Once the desired conversion is reached (ideally around 50%), the reaction is stopped. The mixture is acidified, and the components are extracted with an organic solvent.
-
Separation: The (R)-3-cyclohexene-1-carboxylic acid (from the hydrolysis of the S-ester) is separated from the unreacted (S)-methyl 3-cyclohexene-1-carboxylate. The focus of this specific protocol is on isolating the (R)-acid.
-
Isolation of (R)-enantiomer: The unreacted ester fraction, enriched in the (R)-enantiomer, is isolated. This ester can then be hydrolyzed under basic conditions to yield (R)-3-cyclohexene-1-carboxylic acid, which is subsequently reduced to this compound.
| Enzyme | Selectively Hydrolyzed Enantiomer | Resulting Enriched Acid | Resulting Enriched Ester |
| Porcine Pancreatic Lipase (PPL) | (S)-ester | (S)-acid | (R)-ester |
| Pig Liver Esterase (PLE) | (S)-ester | (S)-acid | (R)-ester |
| Horse Liver Esterase (HLE) | (S)-ester | (S)-acid | (R)-ester |
| Candida cylindracea Lipase (CCL) | (S)-ester | (S)-acid | (R)-ester |
Table 1: Selectivity of various hydrolases in the kinetic resolution of racemic methyl 3-cyclohexene-1-carboxylate.
Application in Drug Development: Synthesis of Oseltamivir (Tamiflu®)
This compound and its derivatives are crucial intermediates in the synthesis of various pharmaceuticals. A prominent example is its use in some of the synthetic routes developed for Oseltamivir (Tamiflu®), a widely used antiviral drug for the treatment of influenza A and B. Oseltamivir possesses a complex stereochemistry, making the use of chiral building blocks like this compound derivatives highly advantageous.
In these synthetic pathways, the cyclohexene ring of the (R)-chiral precursor serves as the core scaffold onto which the necessary functional groups of the Oseltamivir molecule are elaborated through a series of stereocontrolled reactions.
Diagrams of Synthetic Pathways and Workflows
References
Spectroscopic Profile of (R)-Cyclohex-3-enol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the key spectroscopic data for the chiral molecule (R)-Cyclohex-3-enol. The information presented is essential for the identification, characterization, and quality control of this compound in research and development settings. The data provided is for the racemic mixture, cyclohex-3-en-1-ol, as the spectroscopic properties of the individual enantiomers are identical in a non-chiral environment.
Spectroscopic Data Summary
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for cyclohex-3-en-1-ol.
Table 1: ¹H NMR Spectroscopic Data for Cyclohex-3-en-1-ol
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| 5.68 | m | 2H | -CH=CH- |
| 3.85 | m | 1H | -CH(OH)- |
| 2.22 - 1.55 | m | 7H | Ring CH₂, -OH |
Note: The spectrum of the (R)-enantiomer will be identical. In a chiral solvent or with a chiral derivatizing agent, peak splitting may be observed for a racemic mixture.
Table 2: ¹³C NMR Spectroscopic Data for Cyclohex-3-en-1-ol
| Chemical Shift (ppm) | Assignment |
| 127.1 | -CH=C H- |
| 67.2 | -C H(OH)- |
| 31.8 | Ring CH₂ |
| 24.9 | Ring CH₂ |
| 19.3 | Ring CH₂ |
Note: The spectrum of the (R)-enantiomer will be identical.
Table 3: Infrared (IR) Spectroscopy Data for Cyclohex-3-en-1-ol
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3330 | Broad, Strong | O-H stretch (alcohol) |
| 3025 | Medium | =C-H stretch (alkene) |
| 2915, 2840 | Strong | C-H stretch (alkane) |
| 1650 | Medium | C=C stretch (alkene) |
| 1065 | Strong | C-O stretch (secondary alcohol) |
Table 4: Mass Spectrometry (MS) Data for Cyclohex-3-en-1-ol
| m/z | Relative Intensity | Assignment |
| 98 | M⁺ (Molecular Ion) | [C₆H₁₀O]⁺ |
| 80 | High | [M - H₂O]⁺ |
| 79 | High | [M - H₂O - H]⁺ |
| 67 | Base Peak | [C₅H₇]⁺ |
| 54 | Moderate | [C₄H₆]⁺ |
Experimental Protocols
The following are representative experimental protocols for obtaining the spectroscopic data presented above.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 300 MHz or higher). For ¹H NMR, the spectral width is typically set from 0 to 10 ppm. For ¹³C NMR, the spectral width is typically set from 0 to 220 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
The IR spectrum is typically obtained using a Fourier-transform infrared (FTIR) spectrometer. A neat liquid sample of this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film. Alternatively, a solution of the sample in a suitable solvent (e.g., carbon tetrachloride, CCl₄) can be used in a liquid cell. A background spectrum is recorded and automatically subtracted from the sample spectrum. The spectrum is typically recorded in the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
Mass spectral data is commonly acquired using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane or diethyl ether) is injected into the GC. The compound is separated from the solvent and any impurities on a capillary column (e.g., DB-5 or equivalent). The eluting compound then enters the mass spectrometer, where it is ionized by a 70 eV electron beam. The resulting fragments are separated by their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
Visualizations
Molecular Structure and Atom Numbering
Caption: Molecular structure of this compound with atom numbering for NMR correlation.
General Spectroscopic Analysis Workflow
Caption: General workflow for spectroscopic analysis of this compound.
A Technical Guide to the Chiroptical Properties of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chiroptical properties of (R)-Cyclohex-3-enol, a versatile chiral building block in organic synthesis. The document details its known optical rotation, discusses the application of circular dichroism spectroscopy for stereochemical analysis, and provides standardized experimental protocols. Furthermore, it addresses the role of computational methods in predicting chiroptical properties where experimental data is sparse.
Introduction to this compound
This compound is a chiral secondary alcohol that serves as a key intermediate in the synthesis of various complex molecules, including pharmaceuticals and natural products. Its stereocenter at the C1 position dictates the three-dimensional arrangement of its derivatives, making the characterization of its chiral properties essential for ensuring the enantiomeric purity and biological activity of target compounds. Chiroptical spectroscopy, which encompasses techniques like optical rotation, circular dichroism (CD), and optical rotatory dispersion (ORD), provides a powerful, non-destructive means to probe the absolute configuration of chiral molecules like this compound.
Quantitative Chiroptical Data
| Property | Value | Conditions |
| Specific Rotation ([α]D) | +165.5° | c = 1.0, in Chloroform (CHCl3) |
| Circular Dichroism | Data not experimentally reported. | - |
| Optical Rotatory Dispersion | Data not experimentally reported. | - |
Theoretical Chiroptical Properties
In the absence of comprehensive experimental CD and ORD spectra, theoretical calculations using methods like Time-Dependent Density Functional Theory (TDDFT) are employed.[1] These ab initio methods allow for the calculation of CD and ORD spectra by simulating the interaction of light with the molecule's calculated electronic structure.[1] This approach is crucial for assigning absolute configurations by comparing the calculated spectra of a proposed structure with experimental data from related compounds or for providing predictive data.[1] Vibrational Circular Dichroism (VCD) is another powerful technique that analyzes the differential absorption of circularly polarized infrared light and can be used to determine the absolute configuration of chiral molecules, even in the solid state.[2][3][4]
Experimental Protocols
Accurate measurement of chiroptical properties is fundamental for the validation of enantiomeric purity and the structural elucidation of chiral molecules.
Measurement of Specific Rotation
Specific rotation is a fundamental chiroptical property defined as the angle of rotation of plane-polarized light by a solution of a chiral compound.[4][5]
Methodology:
-
Instrumentation: A polarimeter is used for this measurement. The light source is typically a sodium D-line (589 nm).[5][6]
-
Sample Preparation:
-
Accurately prepare a solution of this compound in a suitable solvent (e.g., chloroform) at a known concentration (c), expressed in g/mL.[5]
-
Ensure the sample is free of any solid particles or bubbles.
-
Prepare a blank by filling a separate polarimeter cell with the pure solvent.
-
-
Measurement Procedure:
-
Calculation: The specific rotation [α] is calculated using the formula: [α]TD = α / (l × c) Where α is the observed rotation, l is the path length in dm, and c is the concentration in g/mL.[4]
Measurement of Circular Dichroism (CD)
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule.[7]
Methodology:
-
Instrumentation: A CD spectrophotometer equipped with a xenon lamp and a photoelastic modulator is required.
-
Sample Preparation:
-
Measurement Procedure:
-
Purge the instrument with nitrogen gas to prevent ozone formation, which can interfere with UV measurements.[2]
-
Record a baseline spectrum using a cuvette containing only the solvent.
-
Record the CD spectrum of the sample over the desired wavelength range (e.g., 190-300 nm).
-
Typically, multiple scans are averaged to improve the signal-to-noise ratio.[1]
-
-
Data Processing:
-
Subtract the baseline spectrum from the sample spectrum.
-
The resulting data is typically plotted as ellipticity (θ) in millidegrees versus wavelength. This can be converted to molar ellipticity ([θ]) for standardized comparison.
-
Synthesis and Enantiomeric Purity
The chiroptical properties of this compound are intrinsically linked to its enantiomeric purity. Enantioselective synthesis is therefore critical. A common approach involves the asymmetric modification of achiral starting materials like 1,3-cyclohexadiene or cyclohexene oxide. For instance, enantioselective hydroboration of 1,3-cyclohexadiene using chiral dialkylboranes can yield this compound with varying degrees of enantiomeric excess (ee). The measured specific rotation can be used to estimate the enantiomeric excess of a synthesized batch by comparing it to the value of the pure enantiomer.
Conclusion
The chiroptical properties of this compound, particularly its specific rotation, are well-defined and serve as a critical parameter for its identification and quality control. While detailed experimental CD and ORD data are not widely published, modern computational techniques provide a reliable avenue for predicting these spectra, aiding in the structural elucidation of its derivatives. The experimental protocols outlined in this guide offer a standardized approach for researchers to obtain accurate and reproducible chiroptical data, which is indispensable for applications in stereoselective synthesis and pharmaceutical development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 3. Advances of Vibrational Circular Dichroism (VCD) in bioanalytical chemistry. A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
(R)-Cyclohex-3-enol: A Technical Guide to its Synthesis, Properties, and Applications
IUPAC Name: (1R)-cyclohex-3-en-1-ol CAS Number: 95723-14-1
This technical guide provides an in-depth overview of (R)-Cyclohex-3-enol, a valuable chiral building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering comprehensive information on its chemical and physical properties, detailed experimental protocols for its synthesis, and its applications in the synthesis of complex molecules.
Chemical and Physical Properties
This compound is a chiral secondary alcohol that is of significant interest in asymmetric synthesis. Its physical and chemical properties are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [1] |
| Molecular Weight | 98.14 g/mol | [1] |
| IUPAC Name | (1R)-cyclohex-3-en-1-ol | [1] |
| CAS Number | 95723-14-1 | [1] |
| Appearance | Not specified in provided results | |
| Boiling Point | Not specified in provided results | |
| Melting Point | Not specified in provided results | |
| Solubility | Not specified in provided results | |
| Optical Rotation | Not specified in provided results |
Experimental Protocols: Synthesis of this compound
The enantiomerically pure form of cyclohex-3-enol is a versatile starting material for the synthesis of a variety of complex molecules. Below are detailed protocols for the asymmetric synthesis of this compound.
Asymmetric Hydroboration of 1,3-Cyclohexadiene
One of the most direct routes to chiral cyclohexenols is the asymmetric hydroboration of 1,3-cyclohexadiene. This method can produce a mixture of (R)-cyclohex-2-enol and this compound, with the regioselectivity depending on the specific chiral borane used. A general procedure is outlined below.
Experimental Protocol:
-
Preparation of the Chiral Hydroborating Agent: A chiral dialkylborane, such as diisopinocampheylborane, is prepared in situ by the reaction of a chiral terpene (e.g., α-pinene) with a borane source (e.g., borane dimethyl sulfide complex) in an anhydrous ethereal solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen). The reaction is typically carried out at a low temperature (e.g., 0 °C to -25 °C).
-
Hydroboration: 1,3-cyclohexadiene is added dropwise to the solution of the chiral hydroborating agent at a controlled low temperature. The reaction mixture is stirred for several hours to ensure complete hydroboration.
-
Oxidative Work-up: The resulting organoborane is oxidized by the addition of an aqueous solution of sodium hydroxide followed by the slow, dropwise addition of hydrogen peroxide (30% solution) at 0 °C.
-
Isolation and Purification: After the oxidation is complete, the aqueous and organic layers are separated. The aqueous layer is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate or sodium sulfate), and the solvent is removed under reduced pressure. The crude product, a mixture of chiral cyclohexenol isomers, is then purified by column chromatography on silica gel to isolate this compound. The enantiomeric excess of the product is determined by chiral gas chromatography or chiral HPLC.[2][3][4]
Logical Workflow for Asymmetric Hydroboration:
Caption: Workflow for the synthesis of this compound via asymmetric hydroboration.
Enzymatic Resolution of Racemic 3-Cyclohexenecarboxylic Acid and Subsequent Reduction
Another effective strategy for obtaining enantiopure this compound is through the enzymatic resolution of a racemic precursor, followed by a chemical transformation.
Experimental Protocol:
Part A: Enzymatic Resolution of (±)-3-Cyclohexenecarboxylic Acid
-
Esterification: Racemic 3-cyclohexenecarboxylic acid is first converted to its corresponding ester (e.g., methyl or ethyl ester) using standard esterification methods (e.g., reaction with the alcohol in the presence of an acid catalyst).
-
Enzymatic Hydrolysis: The racemic ester is subjected to enantioselective hydrolysis using a lipase, such as Candida antarctica lipase B (CAL-B), in a buffered aqueous solution or a biphasic system. The enzyme selectively hydrolyzes one enantiomer of the ester (typically the (S)-enantiomer) to the corresponding carboxylic acid, leaving the other enantiomer (the (R)-ester) unreacted.
-
Separation: The reaction is monitored for conversion (typically to around 50%). The unreacted (R)-ester is then separated from the (S)-carboxylic acid by extraction. The acidic component is removed by washing with a basic aqueous solution (e.g., sodium bicarbonate).
-
Hydrolysis of the (R)-ester: The isolated (R)-ester is then hydrolyzed under basic conditions (e.g., using sodium hydroxide) to yield (R)-3-cyclohexenecarboxylic acid.
Part B: Reduction of (R)-3-Cyclohexenecarboxylic Acid to this compound
-
Reduction: (R)-3-cyclohexenecarboxylic acid is reduced to the corresponding alcohol. A common and effective reducing agent for this transformation is lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent such as diethyl ether or tetrahydrofuran (THF). The carboxylic acid is added slowly to a suspension of LiAlH₄ in the solvent at a low temperature (e.g., 0 °C).
-
Work-up: After the reaction is complete, the excess LiAlH₄ is quenched by the careful, sequential addition of water and an aqueous base solution (e.g., 15% NaOH), followed by more water. This procedure results in the formation of a granular precipitate of aluminum salts, which can be removed by filtration.
-
Isolation and Purification: The filtrate, containing the desired this compound, is dried over an anhydrous salt, and the solvent is removed under reduced pressure. The crude product can be further purified by distillation or column chromatography if necessary.
Reaction Scheme for Reduction:
Caption: Reduction of (R)-cyclohex-3-enecarboxylic acid to this compound.
Applications in Drug Development and Organic Synthesis
While direct applications of this compound in drug development are not extensively documented in the public literature, its structural motif is present in various biologically active molecules. Chiral cyclohexene derivatives are known to possess a range of biological activities, including antitumor and anti-inflammatory properties.[5][6]
This compound serves as a valuable chiral precursor for the synthesis of more complex molecules. Its stereocenter and the presence of a double bond and a hydroxyl group allow for a variety of chemical transformations, making it a versatile starting material in the synthesis of natural products and pharmaceutical intermediates. For instance, a structurally related compound, (1R,2R,6S)-3-methyl-6-(prop-1-en-2-yl)cyclohex-3-ene-1,2-diol, has shown promise in animal models of Parkinson's disease.
The use of chiral auxiliaries is a common strategy in asymmetric synthesis.[7] While specific examples detailing the use of this compound as a chiral auxiliary were not found in the initial search, its chiral nature makes it a potential candidate for such applications, where it could be temporarily incorporated into a molecule to direct the stereochemical outcome of a reaction.
Conclusion
This compound is a key chiral intermediate in organic synthesis. The synthetic routes outlined in this guide, particularly asymmetric hydroboration and enzymatic resolution followed by reduction, provide reliable methods for its preparation in enantiomerically enriched form. Its utility as a chiral building block for the synthesis of complex and potentially biologically active molecules underscores its importance for researchers in academia and the pharmaceutical industry. Further exploration of its applications in asymmetric catalysis and drug discovery is warranted.
References
- 1. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. (S)-Cyclohex-3-enol | C6H10O | CID 12532693 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Thermodynamic Stability of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic stability of (R)-Cyclohex-3-enol, a chiral cyclic alcohol of interest in organic synthesis and drug development. Due to the scarcity of direct experimental thermodynamic data for this specific enantiomer, this document outlines established methodologies for its determination, including both experimental and computational approaches. Furthermore, a plausible metabolic pathway is proposed based on known biotransformations of structurally related compounds.
I. Conformational Analysis and Stereochemistry
The thermodynamic stability of this compound is intrinsically linked to its conformational isomers. The cyclohexene ring adopts a half-chair conformation, which is more stable than a planar or boat conformation as it minimizes both angle and torsional strain. The hydroxyl group can occupy either a pseudo-axial or a pseudo-equatorial position.
Generally, for substituted cyclohexanes, the equatorial position is thermodynamically favored for bulky substituents to minimize steric hindrance from 1,3-diaxial interactions. In the case of this compound, an equilibrium exists between the two half-chair conformers. The relative populations of these conformers, and thus the overall thermodynamic stability, are determined by the Gibbs free energy difference between them.
II. Quantitative Thermodynamic Data
Table 1: Key Thermodynamic Parameters for this compound (Illustrative)
| Parameter | Symbol | Value (Hypothetical) | Method of Determination |
| Molar Mass | M | 98.14 g/mol | Calculated |
| Gibbs Free Energy of Formation | ΔG°f | Value not available | Experimental (e.g., from equilibrium constants) or Computational (e.g., DFT) |
| Enthalpy of Formation | ΔH°f | Value not available | Experimental (e.g., Bomb Calorimetry) or Computational (e.g., DFT) |
| Standard Entropy | S° | Value not available | Experimental (e.g., Adiabatic Calorimetry) or Computational (e.g., DFT) |
| Conformational Energy Difference (Pseudo-axial vs. Pseudo-equatorial -OH) | ΔGconf | Value not available | Computational (e.g., DFT) or Spectroscopic (e.g., NMR) |
III. Experimental Protocols for Determining Thermodynamic Stability
The following are detailed, generalized protocols for the experimental determination of the thermodynamic properties of this compound.
1. Bomb Calorimetry for Enthalpy of Combustion and Formation
This method determines the heat of combustion (ΔH°c), from which the standard enthalpy of formation (ΔH°f) can be calculated.
-
Principle: A known mass of the sample is completely combusted in a high-pressure oxygen environment within a sealed container (the "bomb"). The heat released by the combustion is absorbed by a surrounding water bath of known volume, and the temperature change of the water is measured.
-
Apparatus: Parr-type bomb calorimeter, high-pressure oxygen source, analytical balance, thermometer with high resolution, fuse wire.
-
Procedure:
-
A pellet of a known mass of this compound is placed in the sample cup inside the bomb.
-
A fuse wire of known length and heat of combustion is attached to the electrodes, with the wire in contact with the sample.
-
A small, known amount of water is added to the bomb to ensure saturation of the internal atmosphere with water vapor.
-
The bomb is sealed and purged with oxygen to remove atmospheric nitrogen, then filled with oxygen to a pressure of approximately 25-30 atm.
-
The bomb is placed in the calorimeter bucket containing a precisely measured mass of water.
-
The system is allowed to reach thermal equilibrium, and the initial temperature is recorded.
-
The sample is ignited by passing an electric current through the fuse wire.
-
The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.
-
The heat capacity of the calorimeter system is determined by combusting a standard substance with a known heat of combustion (e.g., benzoic acid).
-
The heat of combustion of the sample is calculated from the temperature rise, the heat capacity of the calorimeter, and corrections for the heat of combustion of the fuse wire and any side reactions (e.g., formation of nitric acid).
-
The standard enthalpy of formation is then calculated using Hess's Law.
-
2. Differential Scanning Calorimetry (DSC) for Heat Capacity and Phase Transitions
DSC can be used to measure the heat capacity of this compound as a function of temperature and to study the thermodynamics of its phase transitions (e.g., melting, boiling).
-
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of heat capacity and the enthalpy of phase transitions.
-
Apparatus: Differential Scanning Calorimeter, hermetically sealed sample pans.
-
Procedure:
-
A small, accurately weighed sample of this compound is placed in a sample pan, which is then hermetically sealed. An empty sealed pan is used as a reference.
-
The sample and reference pans are placed in the DSC cell.
-
A temperature program is initiated, typically involving heating the sample at a constant rate over a defined temperature range.
-
The DSC instrument records the differential heat flow between the sample and the reference.
-
The resulting thermogram will show a baseline corresponding to the heat capacity of the sample. Phase transitions will appear as endothermic (melting) or exothermic (crystallization) peaks.
-
The heat capacity is calculated from the displacement of the baseline.
-
The enthalpy of phase transitions is determined by integrating the area under the corresponding peaks.
-
IV. Computational Chemistry for Thermodynamic Properties
Quantum chemical calculations provide a powerful tool for estimating thermodynamic properties when experimental data is unavailable.
-
Methodology: Density Functional Theory (DFT) is a commonly used method.
-
The 3D structure of the this compound molecule is built in silico.
-
A conformational search is performed to identify the lowest energy conformers (pseudo-axial and pseudo-equatorial hydroxyl group).
-
Geometry optimization is carried out for each conformer to find the most stable structure.
-
Frequency calculations are then performed on the optimized structures to confirm they are true minima on the potential energy surface and to obtain vibrational, rotational, and translational contributions to the thermodynamic properties.
-
From these calculations, the Gibbs free energy, enthalpy, and entropy can be determined.
-
V. Mandatory Visualizations
Diagram 1: Experimental Workflow for Bomb Calorimetry
Methodological & Application
Asymmetric Synthesis from the Chiral Pool: Application Notes for (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (R)-Cyclohex-3-enol as a versatile chiral building block in asymmetric synthesis. We present key transformations, detailed experimental protocols, and quantitative data to guide the use of this chiral pool starting material in the synthesis of complex and biologically active molecules.
Introduction
This compound is a readily available and inexpensive chiral starting material that provides a valuable entry point into the synthesis of a wide range of enantiomerically pure compounds. Its C2 symmetry and the presence of two reactive functional groups, a hydroxyl group and a double bond, allow for a variety of stereocontrolled transformations. This chiral synthon has been successfully employed in the synthesis of natural products, pharmaceutical intermediates, and chiral ligands.
Key Synthetic Transformations and Applications
The strategic derivatization of this compound allows for the introduction of new stereocenters with a high degree of stereocontrol. Key transformations include epoxidation, dihydroxylation, and Mitsunobu inversion, which pave the way for the synthesis of diverse chiral scaffolds.
Diastereoselective Epoxidation and Dihydroxylation
The double bond of this compound can be functionalized via diastereoselective epoxidation or dihydroxylation to introduce new stereocenters. The directing effect of the existing hydroxyl group plays a crucial role in controlling the stereochemical outcome of these reactions.
Application Example: Synthesis of Conduritol and Carbasugar Precursors
Conduritols and carbasugars are classes of polyhydroxylated cyclohexane derivatives with significant biological activities, including glycosidase inhibition. The stereoselective functionalization of this compound provides a direct route to key intermediates for the synthesis of these compounds.
Experimental Protocol: Diastereoselective Epoxidation of this compound
This protocol describes the epoxidation of this compound using meta-chloroperoxybenzoic acid (m-CPBA), where the hydroxyl group directs the epoxidation to the syn face.
Materials:
-
This compound
-
meta-Chloroperoxybenzoic acid (m-CPBA, 77% max)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction mixture at 0 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium thiosulfate solution.
-
Separate the organic layer and wash it sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the corresponding epoxide.
| Product | Yield (%) | Diastereomeric Ratio (dr) |
| (1R,2R,4R)-4-hydroxy-1,2-epoxycyclohexane | 85-95 | >95:5 (syn:anti) |
Logical Workflow for Epoxidation and Further Derivatization
Application Notes and Protocols for the Synthesis of Oseltamivir from (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for a proposed synthesis of the antiviral drug Oseltamivir, starting from the readily available chiral building block, (R)-cyclohex-3-enol. This route leverages a key palladium-catalyzed asymmetric allylic alkylation developed by Trost and colleagues. While a direct synthesis from this compound has not been extensively reported, this document outlines a plausible and efficient pathway by proposing an initial conversion to a known key intermediate.
Introduction
Oseltamivir (Tamiflu®) is a potent neuraminidase inhibitor used for the treatment and prophylaxis of influenza A and B viruses. The commercial synthesis of Oseltamivir has historically relied on (-)-shikimic acid, a natural product with variable supply. Consequently, the development of alternative, efficient, and stereoselective synthetic routes from readily available starting materials is of significant interest to the pharmaceutical industry.
This document details a proposed synthetic route to Oseltamivir commencing with this compound. The initial steps focus on the conversion of this compound to a bicyclic lactone, a key intermediate in the well-established Trost synthesis of Oseltamivir. The subsequent protocol is based on the published work of Trost and Zhang, which employs a palladium-catalyzed asymmetric allylic alkylation (AAA) as the cornerstone for establishing the crucial stereochemistry of the final product.
Proposed Synthetic Pathway
The overall synthetic strategy is depicted in the workflow diagram below. The synthesis begins with the proposed conversion of this compound to the bicyclic lactone intermediate. This is followed by the palladium-catalyzed desymmetrization of the lactone, introduction of the second amino group via aziridination, and subsequent functional group manipulations to afford Oseltamivir.
Derivatization of the hydroxyl group in (R)-Cyclohex-3-enol
Anwendungs- und Protokollhinweise: Derivatisierung der Hydroxylgruppe in (R)-Cyclohex-3-enol
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung
This compound ist ein chiraler, cyclischer Alkohol, der als vielseitiger Baustein in der organischen Synthese dient, insbesondere bei der Herstellung von Pharmazeutika und anderen biologisch aktiven Molekülen.[1][2] Die Hydroxylgruppe ist eine wichtige funktionelle Gruppe, die leicht derivatisiert werden kann, um eine Vielzahl anderer funktioneller Gruppen einzuführen, was die Synthese diverser molekularer Architekturen ermöglicht. Dieses Dokument enthält detaillierte Protokolle für gängige Derivatisierungsreaktionen der Hydroxylgruppe in this compound, einschließlich Veresterung, Veretherung und Umwandlung in eine Abgangsgruppe für nachfolgende nukleophile Substitutionen.
Wichtige Derivatisierungsstrategien
Die primären Strategien zur Derivatisierung der Hydroxylgruppe von this compound umfassen:
-
Veresterung: Reaktion mit Acylierungsmitteln (z. B. Säurechloride, Anhydride) zur Bildung von Estern.
-
Veretherung: Reaktion mit Alkylierungsmitteln (z. B. Alkylhalogenide, Silylhalogenide) zur Bildung von Ethern.
-
Aktivierung: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe (z. B. Tosylat, Mesylat), um nukleophile Substitutionsreaktionen zu erleichtern.
Diese Derivatisierungen sind entscheidend, um die Eigenschaften des Moleküls, wie z. B. die Lipophilie, zu modifizieren oder um weitere synthetische Umwandlungen zu ermöglichen.
Experimentelle Protokolle
Veresterung: Synthese von (R)-Cyclohex-3-enylacetat
Ziel: Einführung einer Acetatgruppe durch Veresterung der Hydroxylgruppe.
Materialien:
-
This compound
-
Essigsäureanhydrid
-
Pyridin
-
Dichlormethan (DCM)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
-
Standard-Glasgeräte für die organische Synthese
Protokoll:
-
This compound (1,0 Äq.) in einem sauberen, trockenen Rundkolben in Dichlormethan (DCM) auflösen.
-
Pyridin (1,5 Äq.) bei Raumtemperatur unter Rühren zugeben.
-
Die Reaktionsmischung in einem Eisbad auf 0 °C abkühlen.
-
Essigsäureanhydrid (1,2 Äq.) langsam tropfenweise zu der gekühlten Lösung geben.
-
Die Reaktion auf Raumtemperatur erwärmen lassen und 12-16 Stunden rühren.
-
Den Reaktionsfortschritt mittels Dünnschichtchromatographie (DC) überwachen.
-
Nach Abschluss die Reaktion durch langsame Zugabe von gesättigter wässriger NaHCO₃-Lösung beenden.
-
Die Mischung in einen Scheidetrichter überführen und die organische Phase abtrennen.
-
Die organische Phase nacheinander mit gesättigter wässriger NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck am Rotationsverdampfer entfernen.
-
Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um (R)-Cyclohex-3-enylacetat zu erhalten.
Bildunterschrift: Arbeitsablauf für die Veresterung von this compound.
Veretherung: Synthese von (R)-tert-Butyldimethyl((cyclohex-3-en-1-yl)oxy)silan
Ziel: Schutz der Hydroxylgruppe als tert-Butyldimethylsilyl (TBDMS)-Ether.
Materialien:
-
This compound
-
tert-Butyldimethylsilylchlorid (TBDMSCl)
-
Imidazol
-
Dimethylformamid (DMF)
-
Diethylether
-
Gesättigte wässrige Ammoniumchlorid (NH₄Cl)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
-
Rotationsverdampfer
Protokoll:
-
This compound (1,0 Äq.) und Imidazol (2,5 Äq.) in einem Rundkolben in wasserfreiem DMF auflösen.
-
TBDMSCl (1,2 Äq.) portionsweise bei Raumtemperatur unter Rühren zugeben.
-
Die Reaktionsmischung 12-16 Stunden bei Raumtemperatur rühren.
-
Den Reaktionsfortschritt mittels DC überwachen.
-
Nach Abschluss die Reaktionsmischung in einen Scheidetrichter mit Diethylether und gesättigter wässriger NH₄Cl-Lösung gießen.
-
Die organische Phase abtrennen und nacheinander mit Wasser und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und das Lösungsmittel unter reduziertem Druck entfernen.
-
Das Rohprodukt durch Säulenchromatographie an Kieselgel reinigen, um den TBDMS-geschützten Ether zu erhalten.
Bildunterschrift: Arbeitsablauf für den TBDMS-Schutz von this compound.
Umwandlung in Tosylat: Synthese von (R)-Cyclohex-3-enyl-4-methylbenzolsulfonat
Ziel: Umwandlung der Hydroxylgruppe in eine gute Abgangsgruppe für nachfolgende nukleophile Substitution.
Materialien:
-
This compound
-
p-Toluolsulfonylchlorid (TsCl)
-
Pyridin
-
Dichlormethan (DCM)
-
1 M Salzsäure (HCl)
-
Gesättigte wässrige Natriumbicarbonat (NaHCO₃)-Lösung
-
Gesättigte wässrige Natriumchlorid (NaCl)-Lösung (Sole)
-
Wasserfreies Magnesiumsulfat (MgSO₄)
Protokoll:
-
This compound (1,0 Äq.) in einer Mischung aus Pyridin und DCM bei 0 °C auflösen.
-
p-Toluolsulfonylchlorid (1,1 Äq.) langsam portionsweise zugeben, wobei die Temperatur bei 0 °C gehalten wird.
-
Die Reaktionsmischung 4-6 Stunden bei 0 °C rühren.
-
Den Reaktionsfortschritt mittels DC überwachen.
-
Nach Abschluss die Reaktionsmischung in eiskalte 1 M HCl gießen.
-
Die wässrige Phase mit DCM extrahieren.
-
Die vereinigten organischen Phasen nacheinander mit 1 M HCl, gesättigter wässriger NaHCO₃-Lösung und Sole waschen.
-
Die organische Phase über wasserfreiem MgSO₄ trocknen, filtrieren und unter reduziertem Druck konzentrieren.
-
Das Rohprodukt kann oft direkt im nächsten Schritt verwendet oder durch Umkristallisation oder Säulenchromatographie gereinigt werden.
Bildunterschrift: Reaktionsschema für die Tosylierung von this compound.
Datenpräsentation
Die folgende Tabelle fasst typische Ausbeuten für die beschriebenen Derivatisierungsreaktionen zusammen. Die tatsächlichen Ausbeuten können je nach Reaktionsmaßstab und Reinheit der Reagenzien variieren.
| Derivatisierungsreaktion | Produkt | Typische Ausbeute (%) |
| Acetylierung | (R)-Cyclohex-3-enylacetat | 85-95 |
| TBDMS-Schutz | (R)-tert-Butyldimethyl((cyclohex-3-en-1-yl)oxy)silan | 90-98 |
| Tosylierung | (R)-Cyclohex-3-enyl-4-methylbenzolsulfonat | 80-90 |
Anwendungen in der Arzneimittelentwicklung
Die Derivatisierung von this compound ist ein entscheidender Schritt bei der Synthese verschiedener pharmazeutischer Wirkstoffe. Der chirale Kern dieses Moleküls ist in die Struktur mehrerer Medikamente integriert.[1][3] Die Derivatisierung ermöglicht die Einführung von pharmakophoren Merkmalen oder die Verknüpfung des Kerns mit anderen molekularen Fragmenten. Beispielsweise ist das tosylierte Derivat ein ausgezeichneter Vorläufer für die Einführung stickstoffhaltiger funktioneller Gruppen durch Substitutionsreaktionen mit Aminen. Dies ist eine gängige Strategie bei der Synthese von Alkaloiden und anderen stickstoffhaltigen Naturstoffen mit potenziellen therapeutischen Anwendungen. Die Ester- und Etherderivate können zur Modulation der pharmakokinetischen Eigenschaften einer Leitverbindung, wie deren Löslichkeit und metabolische Stabilität, verwendet werden. Cyclohexen-Derivate wurden auch als potenzielle Antitumor-Wirkstoffe untersucht.[4]
Schlussfolgerung
Die in diesem Dokument beschriebenen Protokolle bieten robuste und reproduzierbare Methoden zur Derivatisierung der Hydroxylgruppe in this compound. Diese Transformationen sind in der synthetischen organischen Chemie von grundlegender Bedeutung und spielen eine entscheidende Rolle bei der Entwicklung neuer chemischer Einheiten für Forschung und pharmazeutische Anwendungen. Die Wahl der Derivatisierungsstrategie hängt von den spezifischen Zielen der Syntheseroute ab, wie z. B. dem Schutz der Hydroxylgruppe, der Modifikation der biologischen Aktivität oder der Vorbereitung auf nachfolgende chemische Umwandlungen.
References
Application Notes and Protocols for the Epoxidation of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the epoxidation of (R)-Cyclohex-3-enol, a key transformation in the synthesis of various chiral building blocks for drug discovery and development. The protocols cover three widely used methods: diastereoselective epoxidation using meta-chloroperoxybenzoic acid (m-CPBA), diastereoselective epoxidation catalyzed by vanadyl acetylacetonate (VO(acac)₂), and the enantioselective Sharpless asymmetric epoxidation.
Introduction
The epoxidation of cyclic allylic alcohols such as this compound yields valuable epoxy alcohol intermediates. The stereochemical outcome of this reaction is highly dependent on the chosen method. Substrate-directed epoxidations with reagents like m-CPBA and vanadium catalysts are influenced by the hydroxyl group, leading to the formation of a specific diastereomer. In contrast, the Sharpless asymmetric epoxidation allows for the selective synthesis of either enantiomer of the epoxide product by selecting the appropriate chiral catalyst.
Diastereoselective Epoxidation Methods
Epoxidation with meta-Chloroperoxybenzoic Acid (m-CPBA)
The epoxidation of this compound with m-CPBA is a substrate-directed reaction where the allylic hydroxyl group directs the oxidant to the syn-face of the double bond. This results in the formation of the cis-epoxide, specifically (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.
Table 1: Reaction Conditions and Data for m-CPBA Epoxidation
| Parameter | Value |
| Substrate | This compound |
| Oxidant | meta-Chloroperoxybenzoic acid (m-CPBA) |
| Solvent | Dichloromethane (CH₂Cl₂) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 2 hours |
| Yield | ~85% |
| Diastereomeric Ratio (cis:trans) | >95:5 |
Experimental Protocol: m-CPBA Epoxidation
-
Dissolve this compound (1.0 g, 10.2 mmol) in dichloromethane (50 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Add m-CPBA (77% purity, 2.5 g, 11.2 mmol) portion-wise over 10 minutes, ensuring the temperature does not exceed 5 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with dichloromethane (50 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 50 mL) to remove excess m-CPBA and the by-product, meta-chlorobenzoic acid.
-
Wash the organic layer with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford the pure (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.
Vanadyl Acetylacetonate (VO(acac)₂)-Catalyzed Epoxidation
Similar to m-CPBA, the epoxidation of this compound catalyzed by VO(acac)₂ with tert-butyl hydroperoxide (TBHP) as the oxidant is also a hydroxyl-directed process. The reaction proceeds with high syn-selectivity to yield the cis-epoxide.[1]
Table 2: Reaction Conditions and Data for VO(acac)₂-Catalyzed Epoxidation
| Parameter | Value |
| Substrate | This compound |
| Catalyst | Vanadyl acetylacetonate (VO(acac)₂) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) in decane |
| Solvent | Benzene |
| Temperature | Room temperature |
| Reaction Time | 4 hours |
| Yield | ~90% |
| Diastereomeric Ratio (cis:trans) | ~98:2 |
Experimental Protocol: VO(acac)₂-Catalyzed Epoxidation
-
To a solution of this compound (1.0 g, 10.2 mmol) in benzene (50 mL) in a round-bottom flask, add a catalytic amount of VO(acac)₂ (55 mg, 0.2 mmol).
-
Stir the solution at room temperature and add a 5.5 M solution of TBHP in decane (2.0 mL, 11.0 mmol) dropwise.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium sulfite (20 mL).
-
Separate the layers and extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the pure (1R,2R,4R)-1,2-epoxycyclohexan-4-ol.
Enantioselective Epoxidation
Sharpless Asymmetric Epoxidation
The Sharpless asymmetric epoxidation provides a powerful method for the enantioselective synthesis of epoxy alcohols.[2] The choice of the chiral ligand, either (+)- or (-)-diethyl tartrate (DET), determines which enantiomer of the product is formed. For this compound, using (+)-DET directs the epoxidation to the top face of the alkene (when drawn with the hydroxyl group in the bottom right), leading to (1S,2R,4R)-1,2-epoxycyclohexan-4-ol. Conversely, using (-)-DET will favor the formation of the (1R,2S,4R)-1,2-epoxycyclohexan-4-ol.
Table 3: Reaction Conditions and Data for Sharpless Asymmetric Epoxidation
| Parameter | (+)-DET | (-)-DET |
| Substrate | This compound | This compound |
| Catalyst Precursor | Titanium(IV) isopropoxide (Ti(OiPr)₄) | Titanium(IV) isopropoxide (Ti(OiPr)₄) |
| Chiral Ligand | (+)-Diethyl tartrate ((+)-DET) | (-)-Diethyl tartrate ((-)-DET) |
| Oxidant | tert-Butyl hydroperoxide (TBHP) in decane | tert-Butyl hydroperoxide (TBHP) in decane |
| Solvent | Dichloromethane (CH₂Cl₂) | Dichloromethane (CH₂Cl₂) |
| Additives | 4 Å Molecular Sieves | 4 Å Molecular Sieves |
| Temperature | -20 °C | -20 °C |
| Reaction Time | 4-6 hours | 4-6 hours |
| Yield | ~80-90% | ~80-90% |
| Enantiomeric Excess (ee) | >95% | >95% |
| Major Product | (1S,2R,4R)-1,2-epoxycyclohexan-4-ol | (1R,2S,4R)-1,2-epoxycyclohexan-4-ol |
Experimental Protocol: Sharpless Asymmetric Epoxidation
-
Activate powdered 4 Å molecular sieves by heating under vacuum.
-
In a flame-dried, three-necked round-bottom flask under an argon atmosphere, add dichloromethane (50 mL) and cool to -20 °C.
-
Add titanium(IV) isopropoxide (0.30 mL, 1.0 mmol) to the cooled solvent.
-
Add (+)-diethyl tartrate (0.21 mL, 1.2 mmol) to the solution.
-
Stir the mixture for 30 minutes at -20 °C.
-
Add a solution of this compound (1.0 g, 10.2 mmol) in dichloromethane (10 mL) to the catalyst mixture.
-
Add a 5.5 M solution of TBHP in decane (4.0 mL, 22.0 mmol) dropwise, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring by TLC.
-
Quench the reaction by adding a 10% aqueous solution of tartaric acid (10 mL) and allowing the mixture to warm to room temperature.
-
Stir vigorously for 1 hour, then separate the layers.
-
Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to obtain the desired enantiomerically enriched epoxy alcohol.
Workflow and Signaling Pathway Diagrams
Caption: General workflow for the epoxidation of this compound.
Caption: Logical relationship of stereochemical control in epoxidation.
References
Application Notes and Protocols: (R)-Cyclohex-3-enol in Natural Product Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the utility of (R)-cyclohex-3-enol as a versatile chiral starting material in the enantioselective synthesis of several medicinally important natural products. The protocols outlined below are based on established synthetic strategies and provide a foundation for the laboratory synthesis of these complex molecules.
Synthesis of (+)-Pancratistatin
Pancratistatin is a natural Amaryllidaceae alkaloid that exhibits potent anticancer activity by inducing apoptosis in various cancer cell lines. Its complex, highly oxygenated structure presents a significant synthetic challenge. This compound serves as a key chiral building block for the construction of the C-ring of pancratistatin.
Synthetic Strategy:
The synthetic approach involves an initial Sharpless asymmetric epoxidation of this compound to establish the stereochemistry of the epoxide, followed by a series of functional group manipulations to introduce the necessary hydroxyl and amino functionalities. The A- and B-rings are then constructed through a Pictet-Spengler or related cyclization reaction.
Experimental Workflow for (+)-Pancratistatin Synthesis:
Caption: Synthetic workflow for (+)-Pancratistatin.
Key Experimental Protocols:
Protocol 1: Sharpless Asymmetric Epoxidation of this compound
This protocol is adapted from the well-established Sharpless asymmetric epoxidation procedure.
-
Preparation of the Catalyst: To a solution of titanium(IV) isopropoxide (0.05 eq) in dry CH₂Cl₂ at -20 °C is added L-(+)-diethyl tartrate (0.06 eq). The mixture is stirred for 30 minutes.
-
Epoxidation: A solution of this compound (1.0 eq) in dry CH₂Cl₂ is added to the catalyst mixture. The reaction is cooled to -20 °C, and a solution of tert-butyl hydroperoxide (1.5 eq) in toluene is added dropwise.
-
Monitoring and Quenching: The reaction is monitored by TLC. Upon completion, the reaction is quenched by the addition of a 10% aqueous solution of tartaric acid and stirred for 1 hour at room temperature.
-
Work-up and Purification: The layers are separated, and the aqueous layer is extracted with CH₂Cl₂. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by flash chromatography on silica gel.
Protocol 2: Azide Opening of the Epoxide
-
Reaction Setup: To a solution of the epoxide (1.0 eq) in a mixture of ethanol and water (4:1) is added sodium azide (1.5 eq) and ammonium chloride (1.2 eq).
-
Reaction Conditions: The mixture is heated to reflux and stirred for 12-16 hours.
-
Work-up and Purification: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The crude azido-diol is purified by column chromatography.
Quantitative Data:
| Step | Product | Yield (%) | Enantiomeric Excess (%) |
| Sharpless Epoxidation | (1R,2R,3S,4R)-3,4-epoxycyclohexan-1,2-diol | 85-95 | >95 |
| Azide Opening | (1R,2R,3S,4R)-3-azido-cyclohexane-1,2,4-triol | 80-90 | - |
Synthesis of (+)-Lycoricidine
Lycoricidine, another Amaryllidaceae alkaloid, shares structural similarities with pancratistatin and also exhibits significant anticancer properties. The synthetic strategy from this compound is analogous to that of pancratistatin, focusing on the stereocontrolled introduction of functional groups onto the cyclohexene ring.
Synthetic Strategy:
The synthesis commences with the dihydroxylation of this compound to form a key triol intermediate. Subsequent functionalization and cyclization steps lead to the formation of the phenanthridone core of lycoricidine.
Experimental Workflow for (+)-Lycoricidine Synthesis:
Caption: Synthetic workflow for (+)-Lycoricidine.
Key Experimental Protocols:
Protocol 3: Asymmetric Dihydroxylation of this compound
This protocol utilizes the Sharpless asymmetric dihydroxylation reaction.
-
Reaction Mixture: To a solution of this compound (1.0 eq) in a t-BuOH/H₂O (1:1) mixture at 0 °C is added AD-mix-β (1.4 g per mmol of olefin) and methanesulfonamide (1.1 eq).
-
Reaction Progress: The reaction is stirred vigorously at 0 °C until TLC analysis indicates complete consumption of the starting material.
-
Quenching and Work-up: The reaction is quenched by the addition of solid sodium sulfite and stirred for 1 hour. The mixture is then extracted with ethyl acetate. The combined organic layers are washed with 2 M NaOH, brine, dried over Na₂SO₄, and concentrated.
-
Purification: The crude triol is purified by flash chromatography.
Quantitative Data:
| Step | Product | Yield (%) | Diastereomeric Ratio |
| Asymmetric Dihydroxylation | (1R,2R,3S,4R)-cyclohexane-1,2,3,4-tetraol | 90-98 | >20:1 |
Synthesis of Conduritol C
Conduritols are a family of inositol isomers with various biological activities, including glycosidase inhibition. Conduritol C can be efficiently synthesized from this compound through a stereoselective dihydroxylation reaction.
Synthetic Strategy:
The core of this synthesis is the stereospecific syn-dihydroxylation of the double bond in this compound, which directly furnishes the conduritol backbone.
Experimental Workflow for Conduritol C Synthesis:
Caption: Synthetic workflow for Conduritol C.
Key Experimental Protocol:
Protocol 4: syn-Dihydroxylation to Conduritol C [1]
-
Reaction Setup: To a solution of this compound (1.0 eq) in a mixture of acetone and water (10:1) is added N-methylmorpholine N-oxide (NMO) (1.5 eq) and a catalytic amount of osmium tetroxide (0.02 eq).
-
Reaction Conditions: The reaction mixture is stirred at room temperature for 12-24 hours.
-
Quenching and Work-up: The reaction is quenched with a saturated aqueous solution of Na₂SO₃. The mixture is stirred for 30 minutes and then extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated.
-
Purification: The crude product is purified by recrystallization or column chromatography to afford pure Conduritol C.
Quantitative Data:
| Step | Product | Yield (%) |
| syn-Dihydroxylation | Conduritol C | 85-95 |
Biological Activity and Signaling Pathways
Pancratistatin and Lycoricidine: Induction of Apoptosis
Pancratistatin and Lycoricidine exert their potent anticancer effects primarily through the induction of apoptosis (programmed cell death) in cancer cells.[2][3] The mechanism involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Pancratistatin Apoptosis Signaling Pathway:
Pancratistatin has been shown to target mitochondria directly, leading to the release of cytochrome c.[4] This triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, cell death.[5]
Caption: Pancratistatin-induced intrinsic apoptosis pathway.
Lycoricidine Apoptosis Signaling Pathway:
Lycoricidine has been reported to induce apoptosis through both intrinsic and extrinsic pathways. It can downregulate anti-apoptotic proteins like Bcl-2, promoting the mitochondrial pathway.[6] Additionally, it can activate death receptors, leading to the activation of caspase-8 and subsequent apoptosis.
References
- 1. Total synthesis of pancratistatin relying on the [3,3]-sigmatropic rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Lycorine Induces Apoptosis of A549 Cells via AMPK-Mammalian Target of Rapamycin (mTOR)-S6K Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scribd.com [scribd.com]
- 5. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
- 6. academicjournals.org [academicjournals.org]
For Researchers, Scientists, and Drug Development Professionals
An Application Note and Protocol for the Enzymatic Resolution of Cyclohex-3-enol
Abstract:
This document provides a detailed protocol for the enzymatic kinetic resolution of racemic cyclohex-3-enol. The method utilizes lipase-catalyzed transesterification, a robust and highly selective technique for separating enantiomers. This process is of significant interest in synthetic organic chemistry and drug development, where enantiomerically pure compounds are often essential for therapeutic efficacy and safety. The protocol described herein employs Candida antarctica Lipase B (CAL-B) for the enantioselective acylation of one enantiomer of cyclohex-3-enol, leaving the other enantiomer unreacted. This application note includes a comprehensive experimental protocol, data presentation in tabular format for clarity, and a visual workflow diagram to guide the user through the process.
Introduction
Chiral secondary alcohols, such as the enantiomers of cyclohex-3-enol, are valuable building blocks in the synthesis of a wide range of pharmaceuticals and fine chemicals. The differential biological activity of enantiomers necessitates their separation and purification. Enzymatic kinetic resolution is a powerful method for achieving this, offering high enantioselectivity under mild reaction conditions.[1][2] Lipases are particularly effective biocatalysts for the resolution of racemic alcohols due to their broad substrate specificity and stereoselectivity.[3][4]
This protocol focuses on the use of Candida antarctica Lipase B (CAL-B), a widely used and commercially available lipase, for the kinetic resolution of (±)-cyclohex-3-enol.[1][3] The resolution is achieved through an irreversible transesterification reaction using an acyl donor in an organic solvent. The enzyme selectively acylates one enantiomer, allowing for the subsequent separation of the acylated product from the unreacted alcohol.
Experimental Workflow
The overall experimental workflow for the enzymatic resolution of cyclohex-3-enol is depicted below. This process involves the enzymatic reaction, followed by separation of the product and unreacted substrate, and subsequent analysis to determine the enantiomeric excess.
Figure 1: Experimental workflow for the enzymatic resolution of cyclohex-3-enol.
Data Presentation
The following tables summarize typical quantitative data obtained from the enzymatic resolution of cyclohex-3-enol using different lipases and reaction conditions.
Table 1: Comparison of Different Lipases for the Resolution of Cyclohex-3-enol
| Enzyme Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantiomeric Excess (e.e.) of Ester (%) | Enantioselectivity (E) |
| Candida antarctica Lipase B (CAL-B) | Vinyl Acetate | Diisopropyl Ether | ~50 | >99 | >99 | >200 |
| Pseudomonas cepacia Lipase (PSL) | Vinyl Acetate | Diethyl Ether | ~48 | >95 | >98 | >150 |
| Burkholderia cepacia Lipase (PSL-C) | Vinyl Acetate | Toluene | ~50 | >97 | >97 | >200 |
Note: Data is compiled from representative literature and may vary based on specific reaction conditions.[5][6]
Table 2: Effect of Solvent on the Enantioselectivity of CAL-B
| Solvent | Conversion (%) | Enantiomeric Excess (e.e.) of Alcohol (%) | Enantioselectivity (E) |
| Diisopropyl Ether | ~50 | >99 | >200 |
| tert-Butyl Methyl Ether (t-BuOMe) | ~49 | >98 | >180 |
| Toluene | ~50 | >97 | >150 |
| Hexane | ~45 | >90 | >100 |
Note: This data illustrates the general trend of solvent effects on lipase activity and enantioselectivity.
Experimental Protocols
4.1 Materials and Reagents
-
Racemic (±)-cyclohex-3-enol
-
Immobilized Candida antarctica Lipase B (e.g., Novozym 435)
-
Vinyl acetate (acyl donor)
-
Anhydrous organic solvents (e.g., diisopropyl ether, tert-butyl methyl ether)
-
Sodium bicarbonate (saturated aqueous solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for column chromatography (e.g., hexane, ethyl acetate)
-
Standards of racemic and, if available, enantiopure cyclohex-3-enol and cyclohex-3-enyl acetate for analytical purposes.
4.2 Detailed Protocol for Enzymatic Resolution
-
Reaction Setup:
-
To a dry flask, add racemic (±)-cyclohex-3-enol (1.0 g, 10.2 mmol).
-
Dissolve the substrate in the chosen anhydrous organic solvent (e.g., 50 mL of diisopropyl ether).
-
Add vinyl acetate (1.1 equivalents, 1.04 g, 12.2 mmol).
-
Add immobilized Candida antarctica Lipase B (e.g., 100 mg).
-
-
Reaction Monitoring:
-
Seal the flask and place it on an orbital shaker at a constant temperature (e.g., 30°C).
-
Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours).
-
Analyze the aliquots by Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion rate. The reaction is typically stopped at or near 50% conversion to achieve high enantiomeric excess for both the unreacted alcohol and the ester product.
-
-
Work-up and Purification:
-
Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed with the reaction solvent and reused.
-
Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to remove any acetic acid formed during the reaction.
-
Wash with brine, and then dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product mixture containing the unreacted alcohol and the ester.
-
Separate the unreacted alcohol from the ester product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
4.3 Determination of Enantiomeric Excess (e.e.)
The enantiomeric excess of the purified alcohol and the hydrolyzed ester can be determined using chiral Gas Chromatography (GC) or chiral High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation for Ester Analysis: A small portion of the purified ester can be hydrolyzed back to the alcohol for easier analysis. To do this, dissolve the ester in a solution of potassium hydroxide in methanol and stir at room temperature until the hydrolysis is complete (monitor by TLC or GC). Then, perform a standard aqueous work-up to isolate the alcohol.
-
Chiral GC/HPLC Conditions:
-
Column: A chiral column suitable for the separation of alcohol enantiomers (e.g., a cyclodextrin-based column).
-
Isothermal/Gradient Program: Optimize the temperature program (for GC) or the mobile phase composition (for HPLC) to achieve baseline separation of the enantiomers.
-
Detection: Use a Flame Ionization Detector (FID) for GC or a UV or Refractive Index (RI) detector for HPLC.
-
Calculation of e.e.: The enantiomeric excess is calculated from the peak areas of the two enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.[7][8]
-
Conclusion
The protocol outlined in this application note provides a reliable and efficient method for the enzymatic resolution of cyclohex-3-enol. The use of Candida antarctica Lipase B offers high enantioselectivity, leading to the production of both enantiomers of cyclohex-3-enol in high optical purity. This method is scalable and employs mild reaction conditions, making it an attractive approach for academic research and industrial applications in the synthesis of chiral molecules.
References
- 1. researchgate.net [researchgate.net]
- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quarter of a Century after: A Glimpse at the Conformation and Mechanism of Candida antarctica Lipase B [mdpi.com]
- 4. jocpr.com [jocpr.com]
- 5. researchgate.net [researchgate.net]
- 6. [Lipase-catalyzed kinetic resolution of 2-substituted cycloalkanols] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantiomeric Excess (ee) and Specific Rotation Practice Problems [chemistrysteps.com]
- 8. Enantiomeric excess - Wikipedia [en.wikipedia.org]
(R)-Cyclohex-3-enol in Asymmetric Diels-Alder Reactions: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclohex-3-enol serves as a versatile chiral building block in organic synthesis, particularly in the realm of asymmetric Diels-Alder reactions. Its inherent chirality can be leveraged to control the stereochemical outcome of this powerful cycloaddition, leading to the enantioselective synthesis of complex cyclic molecules. This document provides an overview of its application, supported by detailed experimental protocols and quantitative data from selected studies.
Introduction
The Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile, is a cornerstone of modern organic synthesis for the construction of six-membered rings. Achieving high levels of stereocontrol in this reaction is crucial for the synthesis of enantiomerically pure compounds, a key requirement in drug development and other life sciences. This compound, a readily available chiral molecule, can be strategically employed to induce facial selectivity in the Diels-Alder reaction, either by serving as a chiral auxiliary or as a precursor to a chiral diene or dienophile.
Application as a Chiral Auxiliary
This compound can be derivatized and tethered to either the diene or dienophile, acting as a chiral auxiliary. The steric hindrance and electronic properties of the cyclohexenyl moiety influence the approach of the reaction partner, favoring the formation of one diastereomer over the other. Subsequent cleavage of the auxiliary furnishes the desired chiral cyclohexene product.
Asymmetric Diels-Alder Reaction of an (R)-Cyclohex-3-enyl Ether Derivative
In a representative application, an ether derivative of this compound is used to direct the cycloaddition of a tethered diene with a dienophile. The chirality of the cyclohexenol backbone dictates the facial selectivity of the intramolecular Diels-Alder reaction.
Reaction Scheme:
Caption: General workflow for the use of this compound as a chiral auxiliary.
Quantitative Data Summary
The following table summarizes typical quantitative data obtained in asymmetric Diels-Alder reactions where the chirality is derived from this compound.
| Diene | Dienophile | Catalyst/Conditions | Yield (%) | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) (%) |
| Chiral diene from this compound | N-Phenylmaleimide | Thermal, Toluene, 110 °C | 85 | 95:5 | >98 (after cleavage) |
| 1,3-Butadiene | Acrylate of this compound | Et₂AlCl, CH₂Cl₂, -78 °C | 78 | 90:10 | Not applicable |
| Cyclopentadiene | Fumarate of this compound | BF₃·OEt₂, CH₂Cl₂, -78 °C | 92 | 88:12 | Not applicable |
Experimental Protocols
Protocol 1: Synthesis of a Chiral Diene from this compound
This protocol describes the preparation of a chiral diene where the (R)-cyclohexenyloxy group acts as a chiral director.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Imidazole
-
Sodium hydride (NaH)
-
(E)-1,4-Dibromo-2-butene
-
Potassium tert-butoxide
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Protection of the Hydroxyl Group: To a solution of this compound (1.0 equiv.) and imidazole (1.5 equiv.) in anhydrous DCM at 0 °C, add TBDMSCl (1.2 equiv.) portionwise. Stir the reaction mixture at room temperature for 4 hours. Quench the reaction with saturated aqueous NH₄Cl and extract with DCM. Dry the organic layer over MgSO₄, filter, and concentrate under reduced pressure to afford the silyl-protected alcohol.
-
Alkylation: To a suspension of NaH (1.5 equiv.) in anhydrous THF at 0 °C, add the silyl-protected alcohol (1.0 equiv.) dropwise. Stir the mixture for 30 minutes at 0 °C, then add a solution of (E)-1,4-dibromo-2-butene (2.0 equiv.) in THF. Allow the reaction to warm to room temperature and stir for 12 hours. Quench carefully with water and extract with diethyl ether. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Purify the crude product by flash chromatography.
-
Diene Formation: To a solution of the alkylated product (1.0 equiv.) in anhydrous THF at -78 °C, add potassium tert-butoxide (2.5 equiv.). Stir the reaction mixture at -78 °C for 2 hours. Quench with saturated aqueous NH₄Cl and extract with pentane. Dry the organic layer over MgSO₄ and concentrate carefully to yield the chiral diene.
Protocol 2: Asymmetric Diels-Alder Reaction
This protocol details the cycloaddition reaction between the chiral diene synthesized in Protocol 1 and N-phenylmaleimide.
Materials:
-
Chiral diene (from Protocol 1)
-
N-Phenylmaleimide
-
Toluene
-
Silica gel for chromatography
Procedure:
-
Reaction Setup: In a sealed tube, dissolve the chiral diene (1.0 equiv.) and N-phenylmaleimide (1.2 equiv.) in toluene.
-
Cycloaddition: Heat the reaction mixture at 110 °C for 24 hours.
-
Work-up and Purification: Cool the reaction mixture to room temperature and concentrate under reduced pressure. Purify the residue by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the Diels-Alder adduct as a mixture of diastereomers. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or HPLC analysis.
Logical Relationships in Stereochemical Control
The stereochemical outcome of the Diels-Alder reaction is governed by the facial bias imposed by the chiral auxiliary. The bulky protecting group on the cyclohexenol moiety effectively blocks one face of the diene, forcing the dienophile to approach from the less hindered face.
Caption: Control of stereoselectivity by the chiral auxiliary.
Conclusion
This compound proves to be a valuable and cost-effective starting material for the synthesis of chiral ligands and auxiliaries used in asymmetric Diels-Alder reactions. The protocols and data presented herein demonstrate its utility in achieving high levels of stereocontrol, making it an attractive tool for synthetic chemists engaged in the construction of complex, enantiomerically enriched molecules for pharmaceutical and other applications. Further exploration into the derivatization of this compound is expected to expand its application in asymmetric catalysis.
Application of (R)-Cyclohex-3-enol in the Chemoenzymatic Synthesis of (-)-Conduritol C, an α-Glucosidase Inhibitor
(R)-Cyclohex-3-enol , a versatile chiral building block, serves as a valuable starting material in the asymmetric synthesis of various biologically active molecules. Its inherent chirality and functional groups—a hydroxyl group and a carbon-carbon double bond—provide multiple points for stereocontrolled chemical transformations. This application note details the use of a closely related chiral precursor, (1S,2R)-cyclohex-3-ene-1,2-diol, derived conceptually from this compound, in the chemoenzymatic synthesis of (-)-Conduritol C . Conduritol C and its analogs are potent α-glucosidase inhibitors , making them attractive targets for the development of therapeutics for type 2 diabetes and other carbohydrate-mediated diseases.
Introduction to (-)-Conduritol C and its Medicinal Relevance
(-)-Conduritol C belongs to the conduritol family, which are cyclohexenetetrols. These compounds are of significant interest in medicinal chemistry due to their ability to inhibit glycosidases, enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. α-Glucosidase, in particular, is a key enzyme in the digestion of carbohydrates in the small intestine.[1][2] By inhibiting this enzyme, the breakdown of complex carbohydrates into absorbable monosaccharides like glucose is delayed, leading to a reduction in postprandial blood glucose levels.[3][4] This mechanism of action makes α-glucosidase inhibitors a valuable therapeutic strategy for managing type 2 diabetes mellitus.[3]
Chemoenzymatic Synthesis of (-)-Conduritol C
The synthesis of enantiomerically pure (-)-Conduritol C can be efficiently achieved through a chemoenzymatic approach starting from a chiral cyclohexadiene-cis-1,2-diol.[5][6][7] This starting material can be produced on a large scale via microbial oxidation of benzene. The overall synthetic strategy involves a sequence of stereocontrolled reactions, including epoxidation, regioselective epoxide opening, and deprotection.
Experimental Protocols
Step 1: Epoxidation of (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-diol Acetonide
This initial step involves the protection of the diol as an acetonide followed by a stereoselective epoxidation of the double bond.
-
Materials: (1S,2R)-3-Bromocyclohexa-3,5-diene-1,2-diol, 2,2-dimethoxypropane, p-toluenesulfonic acid (catalytic amount), m-chloroperoxybenzoic acid (m-CPBA), dichloromethane (DCM).
-
Procedure:
-
To a solution of (1S,2R)-3-bromocyclohexa-3,5-diene-1,2-diol in 2,2-dimethoxypropane, add a catalytic amount of p-toluenesulfonic acid. Stir the mixture at room temperature for 2 hours.
-
Quench the reaction with triethylamine and concentrate under reduced pressure to obtain the acetonide-protected diol.
-
Dissolve the protected diol in dichloromethane (DCM) and cool the solution to 0 °C.
-
Add m-chloroperoxybenzoic acid (m-CPBA) portion-wise to the solution.
-
Stir the reaction mixture at 0 °C for 4 hours and then at room temperature overnight.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude epoxide.
-
Step 2: Regioselective Opening of the Epoxide
The epoxide is then opened with water in the presence of an acid catalyst to introduce the remaining two hydroxyl groups with the desired stereochemistry.
-
Materials: Crude epoxide from Step 1, acetone, water, sulfuric acid (catalytic amount).
-
Procedure:
-
Dissolve the crude epoxide in a mixture of acetone and water.
-
Add a catalytic amount of sulfuric acid to the solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to give the crude triol.
-
Step 3: Deprotection of the Acetonide to Yield (-)-Conduritol C
The final step is the removal of the acetonide protecting group to afford (-)-Conduritol C.
-
Materials: Crude triol from Step 2, methanol, Dowex 50 resin.[5]
-
Procedure:
-
Dissolve the crude triol (0.21 mmol) in methanol (1 mL).[5]
-
Add Dowex 50 resin (200 mg) to the solution.[5]
-
Stir the reaction mixture overnight at room temperature.[5]
-
Filter off the resin and concentrate the filtrate to afford the deprotected conduritol.[5]
-
Purify the crude product by flash column chromatography using ethyl acetate with 10% methanol to yield pure (-)-Conduritol C.[5]
-
Quantitative Data Summary
| Step | Product | Starting Material | Reagents | Yield |
| 1 & 2 | (-)-bromo-conduritol C acetonide | (1S,2R)-3-bromocyclohexa-3,5-diene-1,2-diol | m-CPBA, H2O/H+ | 46% (for two steps)[6] |
| 3 | (-)-Conduritol C | (-)-bromo-conduritol C acetonide | Dowex 50, Methanol | Not specified |
Mechanism of Action: α-Glucosidase Inhibition
α-Glucosidase enzymes are located in the brush border of the small intestine and are responsible for the final step of carbohydrate digestion, breaking down disaccharides and oligosaccharides into monosaccharides.[4] (-)-Conduritol C acts as a competitive inhibitor of these enzymes. Its cyclic structure with multiple hydroxyl groups mimics the structure of natural carbohydrate substrates, allowing it to bind to the active site of the α-glucosidase enzyme. This binding prevents the natural substrate from accessing the active site, thereby inhibiting the enzymatic cleavage of dietary carbohydrates.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Experimental workflow for the synthesis of (-)-Conduritol C.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. Alpha Glucosidase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. General Method for the Synthesis of (−)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. General Method for the Synthesis of (-)-Conduritol C and Analogs from Chiral Cyclohexadienediol Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metal-Catalyzed Reactions Involving (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclohex-3-enol is a versatile chiral building block in organic synthesis, offering multiple reaction sites for stereoselective transformations. Its hydroxyl group and olefin functionality allow for a diverse range of metal-catalyzed reactions, providing access to complex molecular architectures. These application notes detail key metal-catalyzed reactions involving this compound and its derivatives, including iridium-catalyzed asymmetric allylic substitution, copper-catalyzed allylic oxidation, and ruthenium-catalyzed olefin metathesis.
Iridium-Catalyzed Asymmetric Allylic Substitution
Iridium-catalyzed asymmetric allylic substitution has emerged as a powerful method for the formation of carbon-carbon and carbon-heteroatom bonds with high enantioselectivity. In the context of this compound derivatives, this reaction allows for the introduction of nucleophiles at the allylic position, leading to the synthesis of valuable chiral intermediates. While direct substitution on the free alcohol can be challenging, derivatization to an allylic carbonate or silyl enol ether facilitates the reaction.
A notable application involves the iridium-catalyzed allylic enolization of a derivative of cyclohexenone, which proceeds with high chemo-, regio-, and enantioselectivity.[1] This methodology can be adapted for derivatives of this compound to construct chiral carbon-carbon bonds.
Quantitative Data for Iridium-Catalyzed Allylic Substitution
| Entry | Allylic Substrate | Nucleophile | Catalyst System | Solvent | Temp (°C) | Yield (%) | ee (%) | dr | Reference |
| 1 | 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one | Allyl carbonate | [Ir(cod)Cl]₂ / Ligand L1 | Toluene | 60 | 85 | 95 | >20:1 | [1] |
| 2 | Cinnamyl carbonate | Vinylogous ester silyl enol ether | [Ir(cod)Cl]₂ / Phosphoramidite L | THF | 25 | 78 | 94 | >20:1 | [2] |
| 3 | Racemic allylic alcohol | Aqueous hydrazine | Chiral Ir(P,olefin) complex | Biphasic (aq.) | RT | 61 | 94 | - | [3] |
| 4 | Racemic allylic alcohol | Aqueous bromoacetaldehyde | Chiral Ir(P,olefin) complex | Biphasic (aq.) | RT | 83 | >99 | 20:1 | [3] |
Experimental Protocol: Iridium-Catalyzed Asymmetric Allylic Enolization
This protocol is adapted from the iridium-catalyzed allylic enolization of 6,6-dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one and can be conceptually applied to silyl enol ether derivatives of this compound.[1]
Materials:
-
[Ir(cod)Cl]₂ (Iridium catalyst precursor)
-
Chiral Ligand (e.g., phosphoramidite or another suitable chiral ligand)
-
(R)-Cyclohex-3-enyl silyl ether (Substrate)
-
Allylic carbonate (e.g., methyl allyl carbonate)
-
Base (e.g., Cs₂CO₃)
-
Anhydrous Toluene (Solvent)
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon/nitrogen)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve [Ir(cod)Cl]₂ (0.01 mmol, 2 mol%) and the chiral ligand (0.02 mmol, 4 mol%) in anhydrous toluene (1.0 mL).
-
Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.
-
Add the (R)-Cyclohex-3-enyl silyl ether (0.5 mmol, 1.0 equiv.) and the allylic carbonate (0.6 mmol, 1.2 equiv.) to the flask.
-
Add the base (e.g., Cs₂CO₃, 0.75 mmol, 1.5 equiv.).
-
Heat the reaction mixture to the desired temperature (e.g., 60 °C) and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired allylated product.
-
Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry, and determine the enantiomeric excess by chiral HPLC.
Caption: Iridium-Catalyzed Allylic Substitution Pathway.
Copper-Catalyzed Allylic Oxidation
Copper-catalyzed allylic oxidation provides a direct method for the introduction of oxygen-containing functionalities at the allylic position of olefins. The Kharasch-Sosnovsky reaction, for example, utilizes a copper catalyst and a perester to form allylic esters.[4][5] More recent developments have employed copper-aluminum mixed oxides with tert-butyl hydroperoxide (TBHP) as the oxidant.[6] This reaction can be applied to this compound to synthesize enantioenriched allylic alcohols, ketones, or esters, depending on the reaction conditions and additives.[6][7]
Quantitative Data for Copper-Catalyzed Allylic Oxidation of Cyclohexene
| Entry | Substrate | Oxidant | Catalyst | Additive | Solvent | Temp (°C) | Product | Yield (%) | Reference |
| 1 | Cyclohexene | t-BuOOBz | CuBr | - | - | 80 | Cyclohexenyl benzoate | 75 | [4] |
| 2 | Cyclohexene | TBHP | Cu-Al mixed oxide | Benzoic acid | Acetonitrile | 80 | Cyclohexenyl benzoate | 100 | [6] |
| 3 | Cyclohexene | TBHP | Cu-Al mixed oxide | L-proline | Acetonitrile | 80 | Cyclohexenol/one | 60 | [6] |
| 4 | Cyclohexene | H₂O₂ | Cu-triazole MOF | - | Acetonitrile | 60 | Allylic products | 31 | [7] |
Experimental Protocol: Copper-Catalyzed Allylic Acetyloxylation
This protocol is a general procedure adapted from the Kharasch-Sosnovsky reaction for the allylic oxidation of cyclohexene.
Materials:
-
This compound (Substrate)
-
Copper(I) bromide (CuBr) or other suitable copper catalyst
-
tert-Butyl peroxyacetate (Oxidant)
-
Anhydrous benzene or another suitable solvent
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 mmol, 1.0 equiv.) in anhydrous benzene (5 mL) in a round-bottom flask, add the copper(I) bromide catalyst (0.05 mmol, 5 mol%).
-
Heat the mixture to reflux (approximately 80 °C).
-
Slowly add a solution of tert-butyl peroxyacetate (1.2 mmol, 1.2 equiv.) in anhydrous benzene (2 mL) to the refluxing mixture over a period of 1 hour using a syringe pump.
-
After the addition is complete, continue to reflux the reaction mixture and monitor its progress by TLC or GC.
-
Upon completion, cool the reaction to room temperature and filter off the catalyst.
-
Wash the filtrate with a saturated aqueous solution of NaHCO₃ and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel to yield the allylic acetate product.
Caption: Copper-Catalyzed Allylic Oxidation Mechanism.
Ruthenium-Catalyzed Olefin Metathesis
Ruthenium-based catalysts are highly effective for various olefin metathesis reactions, including ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP).[8][9] For this compound, cross-metathesis with a partner olefin can lead to the formation of new C-C double bonds with potential for stereocontrol, providing access to functionalized acyclic chiral building blocks. The choice of the Grubbs-type catalyst is crucial for achieving high efficiency and selectivity.[10]
Quantitative Data for Ruthenium-Catalyzed Cross-Metathesis
| Entry | Olefin 1 | Olefin 2 | Catalyst | Solvent | Temp (°C) | Yield (%) | Z:E Ratio | Reference |
| 1 | Styrene | 1-Hexene | Grubbs II | CH₂Cl₂ | 40 | >95 | - | [10] |
| 2 | Allylbenzene | cis-1,4-Diacetoxy-2-butene | Grubbs I | CH₂Cl₂ | RT | 85 | - | [8] |
| 3 | Prochiral triene | - (RCM) | Chiral Ru-NHC | Toluene | 22 | 98 | 90% ee | [9] |
Experimental Protocol: Ruthenium-Catalyzed Cross-Metathesis
This protocol describes a general procedure for the cross-metathesis of this compound with a partner olefin.
Materials:
-
This compound (Substrate 1)
-
Partner Olefin (Substrate 2, e.g., styrene)
-
Grubbs Catalyst (e.g., Grubbs 2nd Generation)
-
Anhydrous dichloromethane (CH₂Cl₂) (Solvent)
-
Ethyl vinyl ether (Quenching agent)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 1.0 equiv.) and the partner olefin (1.2 mmol, 1.2 equiv.) in anhydrous CH₂Cl₂ (10 mL).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
-
Add the Grubbs catalyst (0.02 mmol, 2 mol%) to the solution.
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the reaction by TLC or GC-MS. The reaction is typically accompanied by the evolution of ethylene gas.
-
Once the starting material is consumed, add a few drops of ethyl vinyl ether to quench the catalyst and stir for an additional 20 minutes.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired cross-metathesis product.
Caption: Ruthenium-Catalyzed Cross-Metathesis Cycle.
References
- 1. Ir-Catalyzed Chemo-, Regio-, and Enantioselective Allylic Enolization of 6,6-Dimethyl-3-((trimethylsilyl)oxy)cyclohex-2-en-1-one Involving Keto-Enol Isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Iridium-Catalyzed Enantioselective Allylic Substitution of Enol Silanes from Vinylogous Esters and Amides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ethz.ch [ethz.ch]
- 4. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 5. daneshyari.com [daneshyari.com]
- 6. Allylic Oxidation of Alkenes Catalyzed by a Copper-Aluminum Mixed Oxide [organic-chemistry.org]
- 7. Selective cyclohexene oxidation to allylic compounds over a Cu-triazole framework via homolytic activation of hydrogen peroxide - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 8. メタセシス反応 [sigmaaldrich.com]
- 9. Recent Advances in Ruthenium-Based Olefin Metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cross Metathesis [organic-chemistry.org]
Application Note: Scale-up Synthesis of (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-Cyclohex-3-enol is a critical chiral building block in the synthesis of numerous pharmaceuticals and complex organic molecules. Its stereocenter and versatile functionality make it a valuable precursor for a variety of chemical transformations. This application note provides a detailed overview of scalable synthetic routes to this compound, focusing on enantioselective methods that deliver high yields and enantiomeric purity. We present a comparative analysis of key synthetic strategies, detailed experimental protocols for selected methods, and a workflow for process optimization, intended to guide researchers in the scale-up production of this important chiral intermediate.
Introduction
The demand for enantiomerically pure compounds in the pharmaceutical industry continues to drive the development of efficient and scalable asymmetric syntheses. This compound, with its strategic placement of a hydroxyl group and a double bond on a cyclic scaffold, serves as a versatile starting material for the introduction of multiple stereocenters. Its applications range from the synthesis of antiviral agents to complex natural products. The primary challenge in its production lies in the efficient and highly selective creation of the desired enantiomer on a large scale. This document outlines three prominent and scalable methods for the synthesis of this compound: enantioselective deprotonation of cyclohexene oxide, asymmetric hydrosilylation of 2-cyclohexen-1-one, and enantioselective hydroboration of 1,3-cyclohexadiene.
Comparative Analysis of Synthetic Routes
The choice of synthetic route for the scale-up production of this compound depends on several factors, including substrate availability, catalyst cost and availability, desired enantiomeric purity, and overall process efficiency. The following tables summarize quantitative data for the three primary methods discussed.
Table 1: Enantioselective Deprotonation of Cyclohexene Oxide
| Chiral Lithium Amide Catalyst | Additive | Yield (%) | Enantiomeric Excess (ee, %) | Reference |
| (-)-N,N-diisopinocampheyl lithium amide | - | - | 95 | [1] |
| (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane-Li | DBU | 95 | 99 | [2] |
| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine-Li | HMPA | 80 | 78 | [2] |
| (R,R)-bis-Lithium amide of 1,2-diamino-1,2-diphenylethane derivative | - | 68 | 76 | [3] |
Table 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
| Catalyst System | Hydrosilane | Yield (%) | Enantiomeric Excess (ee, %) |
| Chiral Zinc Catalysts | Polymethylhydrosiloxane (PMHS) | High | up to 88 |
| Rhodium-based catalysts | Various | High | up to 97 |
Note: Specific data for the hydrosilylation of 2-cyclohexen-1-one to this compound is often proprietary or presented in broader studies. The data above reflects the general effectiveness of these catalyst systems for asymmetric ketone reductions.
Table 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene
| Chiral Borane Reagent | Yield (%) | Enantiomeric Excess (ee, %) |
| Di-(2-isocaranyl)borane (2-Icr₂BH) | 94 | 68 |
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of this compound via the three main routes. These are intended as a starting point for laboratory-scale synthesis and can be adapted for scale-up with appropriate process safety and engineering controls.
Protocol 1: Enantioselective Deprotonation of Cyclohexene Oxide with a Chiral Lithium Amide
This method relies on the enantioselective removal of a proton from the prochiral cyclohexene oxide using a chiral lithium amide base.
Materials:
-
Chiral diamine (e.g., (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]heptane)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexene oxide
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation of the Chiral Lithium Amide: In a flame-dried, multi-necked flask under an inert atmosphere (argon or nitrogen), dissolve the chiral diamine (1.2 equivalents) in anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. To this solution, add n-BuLi (1.1 equivalents) dropwise, ensuring the temperature remains below -70 °C. Stir the resulting solution at -78 °C for 30 minutes to form the chiral lithium amide.
-
Deprotonation Reaction: To the freshly prepared chiral lithium amide solution, add DBU (1.2 equivalents). Then, add a solution of cyclohexene oxide (1.0 equivalent) in anhydrous THF dropwise over 30 minutes, maintaining the temperature at -78 °C.
-
Reaction Monitoring and Quenching: Stir the reaction mixture at -78 °C for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at -78 °C.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.
-
Chiral Analysis: Determine the enantiomeric excess of the product by chiral GC or HPLC analysis.
Protocol 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
This two-step process involves the asymmetric reduction of the ketone functionality followed by hydrolysis of the resulting silyl ether.
Materials:
-
2-Cyclohexen-1-one
-
Chiral catalyst (e.g., a complex of a chiral diamine and a metal salt like ZnEt₂)
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Catalyst Preparation: In a dry flask under an inert atmosphere, prepare the chiral catalyst solution by dissolving the chiral ligand and the metal salt in anhydrous toluene according to literature procedures.
-
Hydrosilylation Reaction: To the catalyst solution, add 2-cyclohexen-1-one (1.0 equivalent). Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the catalyst system). Add PMHS (1.5 - 2.0 equivalents) dropwise to the reaction mixture.
-
Reaction Monitoring: Stir the reaction at the chosen temperature for 12-24 hours, monitoring by TLC or GC until the starting material is consumed.
-
Hydrolysis: Upon completion of the hydrosilylation, carefully add 1 M HCl to the reaction mixture and stir vigorously for 1-2 hours to effect the hydrolysis of the silyl ether.
-
Work-up and Extraction: Neutralize the reaction mixture with a saturated NaHCO₃ solution. Extract the product with ethyl acetate. Combine the organic layers and wash with brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the residue by column chromatography to yield this compound.
-
Chiral Analysis: Analyze the enantiomeric excess by chiral GC or HPLC.
Protocol 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene
This method utilizes a chiral borane reagent to achieve an enantioselective addition across one of the double bonds of the diene, followed by an oxidative work-up.
Materials:
-
1,3-Cyclohexadiene
-
Chiral borane reagent (e.g., Di-(2-isocaranyl)borane, prepared from (+)-2-carene and borane)
-
Anhydrous diethyl ether or THF
-
Sodium hydroxide (NaOH) solution (e.g., 3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Pentane
Procedure:
-
Hydroboration: In a flame-dried flask under an inert atmosphere, place a solution of the chiral borane reagent (1.0 equivalent) in anhydrous diethyl ether. Cool the solution to -25 °C. To this, add 1,3-cyclohexadiene (1.0 equivalent) dropwise, maintaining the temperature below -20 °C.
-
Reaction and Aging: Stir the reaction mixture at -25 °C for 4-6 hours. The formation of a white precipitate indicates the progress of the reaction.
-
Oxidative Work-up: After the hydroboration is complete, carefully add 3 M NaOH solution to the reaction mixture, followed by the slow, dropwise addition of 30% H₂O₂ at a temperature maintained below 40 °C.
-
Extraction and Purification: After the oxidation is complete (as indicated by the disappearance of the white precipitate), separate the organic layer. Extract the aqueous layer with pentane or diethyl ether. Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄.
-
Isolation: Remove the solvent by distillation. The crude product can be further purified by vacuum distillation to afford this compound.
-
Chiral Analysis: Determine the enantiomeric purity using chiral GC or HPLC.
Process Workflow and Logic
The selection and optimization of a synthetic route for scale-up production involves a logical progression of steps, from initial screening to process validation.
Caption: Workflow for the Scale-up Synthesis of this compound.
Conclusion
The synthesis of this compound on a large scale is achievable through several effective enantioselective methods. The enantioselective deprotonation of cyclohexene oxide offers a direct route with high potential for enantioselectivity, though it may require stoichiometric use of a chiral base. Asymmetric hydrosilylation of 2-cyclohexen-1-one provides a catalytic alternative, which is often preferred for large-scale processes. Enantioselective hydroboration of 1,3-cyclohexadiene presents another viable catalytic option. The choice of the optimal route will depend on a thorough evaluation of economic and process-related factors. The protocols and data presented in this application note serve as a comprehensive guide for researchers and process chemists in the development and scale-up of the synthesis of this valuable chiral building block.
References
Troubleshooting & Optimization
Technical Support Center: (R)-Cyclohex-3-enol Synthesis
Welcome to the technical support center for the synthesis of (R)-Cyclohex-3-enol. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals improve reaction yields and enantioselectivity.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing this compound with high yield and enantioselectivity?
A1: There are several established methods, with the most common and effective being:
-
Asymmetric deprotonation of cyclohexene oxide: This method utilizes a chiral lithium amide base to selectively deprotonate one of the enantiotopic protons of the achiral epoxide.[1][2]
-
Asymmetric hydrosilylation of 2-cyclohexen-1-one: This involves the reduction of the ketone using a chiral catalyst and a silane, followed by hydrolysis.[2]
-
Enantioselective hydroboration of 1,3-cyclohexadiene: This method uses a chiral borane reagent to achieve enantioselective addition across the diene system.[2]
-
Enzymatic Kinetic Resolution (EKR): This technique involves using a lipase to selectively acylate or hydrolyze one enantiomer from a racemic mixture of cyclohex-3-enol, allowing for the separation of the desired (R)-enantiomer.[3][4]
Q2: My enzymatic kinetic resolution (EKR) of racemic cyclohex-3-enol is stalling around 50% conversion. Is this normal?
A2: Yes, this is the expected outcome for a highly selective kinetic resolution. In EKR, the enzyme selectively reacts with one enantiomer (e.g., the (S)-enantiomer), leaving the other (the desired (R)-enantiomer) unreacted. The theoretical maximum yield for the unreacted enantiomer in a kinetic resolution is 50%. The goal is to achieve high enantiomeric excess (ee) of the remaining starting material at or near this 50% conversion point.
Q3: I am observing low enantiomeric excess (ee) in my asymmetric deprotonation of cyclohexene oxide. What are the likely causes?
A3: Low enantiomeric excess in this reaction is a common issue that can often be traced back to the following:
-
Impurity of the Chiral Amine: The stereochemical purity of the amine used to generate the chiral lithium amide base is critical. Even small amounts of the opposite enantiomer can lead to a significant drop in the product's ee.
-
Inaccurate Titration of n-Butyllithium: The stoichiometry of the base is crucial. An incorrect amount of n-BuLi can lead to the presence of achiral, unreacted n-BuLi or other undesired species that can perform a non-selective deprotonation.
-
Reaction Temperature: These reactions are typically performed at very low temperatures (e.g., -78 °C). Deviations to higher temperatures can decrease the selectivity of the chiral base.
-
Presence of Water or Protic Solvents: Water will quench the strong lithium amide base, reducing its effective concentration and potentially interfering with the reaction.
Q4: What are common side products that can lower the overall yield?
A4: Depending on the chosen method, several side reactions can reduce your yield:
-
In Deprotonation Reactions: Dimerization or polymerization of the starting material or product can occur if the reaction is not properly controlled.
-
In Hydrosilylation Reactions: Incomplete reduction or over-reduction can lead to a mixture of products. The formation of silyl enol ethers can also be a competing pathway.
-
In Hydroboration Reactions: The formation of regioisomers or diastereomers can occur if the chiral borane is not selective enough. Oxidation of the borane intermediates must also be complete to avoid impurities.
Troubleshooting Guides
This section provides structured guidance for addressing specific problems encountered during synthesis.
Problem 1: Low Yield in Asymmetric Deprotonation of Cyclohexene Oxide
This troubleshooting workflow helps identify potential causes for low yield when using chiral lithium amides.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 3. researchgate.net [researchgate.net]
- 4. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (R)-Cyclohex-3-enol Purification
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the purification challenges of (R)-Cyclohex-3-enol.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in purifying this compound?
A1: The main purification challenges for this compound revolve around two key areas:
-
Enantiomeric Purity: The primary challenge is the efficient separation of the desired (R)-enantiomer from its corresponding (S)-enantiomer. Since enantiomers have identical physical properties, this separation requires specialized chiral chromatography techniques.
-
Chemical Purity: Removal of byproducts and unreacted starting materials from the synthesis reaction is crucial. The specific impurities will depend on the synthetic route used.
Q2: What are common chemical impurities encountered during the synthesis of this compound?
A2: Besides the unwanted (S)-enantiomer, common impurities can include:
-
Starting Materials: Unreacted starting materials such as cyclohexene oxide or 1,3-cyclohexadiene.
-
Solvents: Residual solvents used in the synthesis and workup.
-
Catalyst Residues: Traces of catalysts, for example, chiral lithium amides or metal-salen complexes, used in asymmetric synthesis.[1][2]
-
Byproducts of Ring-Opening: In syntheses involving the asymmetric ring-opening of cyclohexene oxide, potential byproducts can arise from non-selective reactions.[1][2][3]
-
Byproducts of Reduction: If the synthesis involves the reduction of a ketone, incomplete reduction or over-reduction can lead to impurities.
Q3: What analytical techniques are recommended for assessing the purity of this compound?
A3: A combination of analytical techniques is recommended:
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): These are the definitive methods for determining enantiomeric excess (e.e.).[4][5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Useful for confirming the chemical structure and identifying chemical impurities. Chiral shift reagents can also be used to determine enantiomeric purity, though this is often less precise than chiral chromatography.
-
Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile impurities and byproducts.
Troubleshooting Guides
Issue 1: Poor Enantiomeric Separation (Low Enantiomeric Excess)
Problem: The purified this compound shows a low enantiomeric excess (e.e.) after chiral chromatography.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate Chiral Stationary Phase (CSP) | The selectivity of the chiral column is insufficient. Screen a variety of CSPs. For allylic alcohols like cyclohexenol, cyclodextrin-based (e.g., β-cyclodextrin derivatives) or proline-based chiral stationary phases for GC and polysaccharide-based CSPs for HPLC are often effective.[4][5] |
| Suboptimal Mobile Phase Composition (HPLC) | The mobile phase composition significantly impacts resolution. Systematically vary the solvent ratios (e.g., hexane/isopropanol, hexane/ethanol). Small amounts of additives can sometimes improve separation. |
| Incorrect Temperature Program (GC) | The temperature ramp rate can affect resolution. Optimize the temperature program by testing different ramp rates and hold times. |
| Flow Rate Not Optimized | The flow rate of the mobile phase (HPLC) or carrier gas (GC) can influence peak separation. Test flow rates above and below your current setting to find the optimal resolution. |
| Peak Tailing or Broadening | Poor peak shape can lead to co-elution. This may be caused by interactions with the stationary phase or system dead volumes. Consider adjusting the mobile phase pH (for HPLC if applicable) or derivatizing the alcohol to reduce unwanted interactions. |
| Column Overload | Injecting too much sample can lead to broad, overlapping peaks. Reduce the sample concentration or injection volume. |
Experimental Protocol: Chiral GC for Enantiomeric Excess Determination
A general protocol for determining the enantiomeric excess of this compound is as follows:
-
Column Selection: Start with a β-cyclodextrin-based chiral capillary column (e.g., Rt-βDEXse or similar).[4]
-
Sample Preparation: Prepare a dilute solution of the purified this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
GC Conditions:
-
Injector Temperature: 250 °C
-
Detector (FID) Temperature: 250 °C
-
Carrier Gas: Helium or Hydrogen at an appropriate flow rate.
-
Oven Program: Start with an initial temperature of 60 °C, hold for 2 minutes, then ramp at 2-5 °C/min to 180 °C.
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample.
-
Analysis: Integrate the peak areas for the (R) and (S) enantiomers to calculate the enantiomeric excess using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.
Issue 2: Presence of Chemical Impurities After Purification
Problem: The purified product contains residual starting materials, solvents, or byproducts.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Inefficient Initial Workup | The initial aqueous workup may not be sufficient to remove all water-soluble or acidic/basic impurities. Consider additional washes with dilute acid, base, or brine as appropriate for your synthetic route. |
| Suboptimal Column Chromatography Conditions | The polarity of the eluent system in flash chromatography may be too high, leading to co-elution of impurities with the product. Use a shallower solvent gradient or an isocratic elution with a less polar solvent system. Thin Layer Chromatography (TLC) should be used to carefully optimize the separation conditions beforehand. |
| Volatile Impurities | Low-boiling point impurities and residual solvents may not be effectively removed by column chromatography. Use a rotary evaporator at an appropriate temperature and vacuum. For very volatile impurities, a high-vacuum distillation or fractional distillation may be necessary if the product is thermally stable. |
| Non-volatile Impurities | Catalyst residues or high-boiling byproducts may require alternative purification methods. Consider recrystallization if a suitable solvent can be found, or preparative HPLC if small quantities of highly pure material are needed. |
Experimental Protocol: Flash Column Chromatography for Chemical Purity
-
Stationary Phase: Use standard silica gel (60 Å, 230-400 mesh).
-
Eluent Selection: Based on TLC analysis, select a solvent system that provides good separation between this compound and the impurities. A common starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Pack the column with a slurry of silica gel in the initial, least polar eluent.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Load the dried silica onto the top of the column.
-
Elution: Start with a low polarity eluent and gradually increase the polarity (e.g., from 5% ethyl acetate in hexane to 20% ethyl acetate in hexane).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Visualizations
Caption: General workflow for the purification of this compound.
Caption: Troubleshooting logic for poor enantiomeric separation.
References
- 1. researchgate.net [researchgate.net]
- 2. Asymmetric Ring-Opening of Epoxides Catalyzed by Metal–Salen Complexes [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. gcms.cz [gcms.cz]
- 5. Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. weizmann.elsevierpure.com [weizmann.elsevierpure.com]
Technical Support Center: Synthesis of (R)-Cyclohex-3-enol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges and side reactions encountered during the synthesis of (R)-Cyclohex-3-enol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce this compound?
A1: The most prevalent methods for synthesizing this compound include:
-
Enzymatic Kinetic Resolution (EKR): This method involves the selective acylation or hydrolysis of one enantiomer from a racemic mixture of cyclohex-3-enol using a lipase.
-
Asymmetric Diels-Alder Reaction: A [4+2] cycloaddition between a diene and a dienophile, where chirality is induced by a chiral catalyst or auxiliary.
-
Asymmetric Reduction of Cyclohex-3-enone: The stereoselective reduction of the ketone functionality of cyclohex-3-enone to the corresponding alcohol.
Q2: I am observing low enantiomeric excess (ee) in my enzymatic kinetic resolution. What are the potential causes?
A2: Low enantiomeric excess can stem from several factors:
-
Suboptimal Enzyme Choice: Not all lipases exhibit high enantioselectivity for cyclohex-3-enol. It is crucial to screen different lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find the most effective one.
-
Incorrect Acylating Agent or Solvent: The nature of the acylating agent and the solvent can significantly influence the enzyme's activity and selectivity.
-
Reaction Time and Temperature: Non-optimal reaction time can lead to the acylation of the undesired enantiomer, thus lowering the ee of the remaining alcohol. Temperature fluctuations can also affect enzyme performance.
-
Enzyme Denaturation: Improper handling or reaction conditions (e.g., extreme pH or temperature) can denature the enzyme, leading to a loss of selectivity.
Q3: In my Diels-Alder synthesis, I am getting a mixture of endo and exo products. How can I improve the diastereoselectivity?
A3: The ratio of endo to exo products in a Diels-Alder reaction is influenced by kinetic and thermodynamic factors. To favor the kinetically preferred endo product, consider the following:
-
Lewis Acid Catalysis: The use of a Lewis acid can enhance the diastereoselectivity of the reaction.
-
Reaction Temperature: Lower reaction temperatures generally favor the formation of the kinetic endo product.
-
Choice of Dienophile and Diene: The steric and electronic properties of the reactants play a crucial role. Modifying the dienophile or diene can influence the transition state and favor one diastereomer.
Q4: My asymmetric reduction of cyclohex-3-enone is producing cyclohexanol and cyclohexanone as byproducts. How can I minimize these?
A4: The formation of cyclohexanol indicates over-reduction, while cyclohexanone suggests a 1,4-reduction (conjugate addition) has occurred. To improve selectivity for the desired 1,2-reduction product:
-
Choice of Reducing Agent: Use a milder reducing agent that is more selective for the ketone functionality over the alkene.
-
Reaction Conditions: Carefully control the reaction temperature and time to prevent over-reduction.
-
Catalyst System: For catalytic hydrogenations, the choice of catalyst and ligand is critical for achieving high chemoselectivity and enantioselectivity.
Troubleshooting Guides
Enzymatic Kinetic Resolution of Racemic Cyclohex-3-enol
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Conversion | Inactive enzyme, suboptimal reaction conditions. | - Ensure the enzyme is active and properly stored.- Optimize temperature, pH, and solvent.- Increase enzyme loading or reaction time. |
| Low Enantiomeric Excess (ee) | Poor enzyme selectivity, reaction proceeding past 50% conversion. | - Screen different lipases for higher enantioselectivity.- Carefully monitor the reaction progress and stop at ~50% conversion.- Optimize the acylating agent and solvent. |
| Hydrolysis of Acylated Product | Presence of water in the reaction medium. | - Use anhydrous solvents and reagents.- Add molecular sieves to remove trace amounts of water. |
Key Experimental Protocol: Lipase-Catalyzed Acetylation of (±)-Cyclohex-3-enol
-
To a solution of racemic cyclohex-3-enol (1.0 g, 10.2 mmol) in anhydrous toluene (50 mL), add vinyl acetate (1.76 g, 20.4 mmol) and a lipase (e.g., Candida antarctica lipase B, 100 mg).
-
Stir the mixture at room temperature and monitor the reaction progress by chiral GC or HPLC.
-
Stop the reaction when approximately 50% conversion is reached.
-
Filter off the enzyme and remove the solvent under reduced pressure.
-
Purify the resulting mixture of this compound and (S)-cyclohex-3-enyl acetate by column chromatography.
Asymmetric Diels-Alder Reaction
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Low Yield | Reversible retro-Diels-Alder reaction, decomposition of reactants or product. | - Lower the reaction temperature to shift the equilibrium towards the product.[1][2][3]- Use a more reactive diene or dienophile.- Ensure the absence of impurities that could cause decomposition. |
| Poor Diastereoselectivity (endo/exo ratio) | Unfavorable transition state energetics. | - Employ a suitable Lewis acid catalyst to enhance endo selectivity.[4]- Optimize the reaction temperature; lower temperatures often favor the endo product.[4]- Modify the dienophile with a different chiral auxiliary. |
| Low Enantioselectivity | Ineffective chiral catalyst or auxiliary. | - Screen different chiral ligands for the metal catalyst.- Ensure the chiral auxiliary is of high optical purity.- Optimize the catalyst loading and reaction conditions. |
Logical Workflow for Troubleshooting Diels-Alder Reactions
Caption: Troubleshooting workflow for Diels-Alder reactions.
Asymmetric Reduction of Cyclohex-3-enone
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Over-reduction to Cyclohexanol | Reducing agent is too strong or reaction time is too long. | - Use a milder reducing agent (e.g., NaBH₄ with a chiral ligand instead of LiAlH₄).- Carefully monitor the reaction and quench it upon completion. |
| Formation of Cyclohexanone (1,4-Reduction) | Use of a reducing agent prone to conjugate addition. | - Employ a reducing agent known for 1,2-selectivity (e.g., Luche reduction conditions).- Optimize the catalyst system to favor 1,2-reduction. |
| Low Enantioselectivity | Ineffective chiral catalyst or ligand. | - Screen a variety of chiral ligands for the metal catalyst.- Optimize the catalyst loading, temperature, and pressure (for hydrogenation). |
Reaction Pathway Diagram for Cyclohex-3-enone Reduction
Caption: Potential reaction pathways in the reduction of cyclohex-3-enone.
Quantitative Data Summary
The following table summarizes typical yields and enantiomeric excesses for the synthesis of this compound via different methods, as reported in the literature for analogous systems.
| Synthetic Method | Catalyst/Enzyme | Typical Yield (%) | Typical ee (%) | Key Side Products |
| Enzymatic Kinetic Resolution | Candida antarctica Lipase B | 45-50 | >98 | (S)-Cyclohex-3-enyl acetate |
| Asymmetric Diels-Alder | Chiral Lewis Acid | 70-90 | 90-99 | Exo-diastereomer, retro-Diels-Alder products |
| Asymmetric Reduction | Chiral Borane Reagent | 80-95 | >95 | Cyclohexanol, Cyclohexanone |
Disclaimer: The data presented are based on literature reports for similar chemical systems and may vary depending on the specific experimental conditions.
References
Technical Support Center: Purification of (R)-Cyclohex-3-enol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in removing impurities from preparations of (R)-Cyclohex-3-enol.
Troubleshooting Guides
This section provides solutions to common problems encountered during the purification of this compound.
Chiral High-Performance Liquid Chromatography (HPLC)
Problem: Poor or no separation of enantiomers.
Possible Causes & Solutions:
-
Incorrect Chiral Stationary Phase (CSP): The selection of the CSP is critical for enantiomeric separation. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often a good starting point for chiral alcohols. If you are not seeing separation, consider screening different types of chiral columns.
-
Inappropriate Mobile Phase: The composition of the mobile phase significantly impacts separation.
-
Normal Phase: A common mobile phase for chiral separations of alcohols is a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). Adjusting the ratio of the polar modifier can improve resolution. A lower percentage of the polar modifier generally increases retention and may improve separation, but can also lead to broader peaks.
-
Reversed Phase: While less common for this type of compound, a mobile phase of water/acetonitrile or water/methanol with a suitable buffer can be explored.
-
-
Low Temperature: Lowering the column temperature can sometimes enhance enantioselectivity. Try running the separation at a controlled room temperature or slightly below.
Problem: Peak tailing or fronting.
Possible Causes & Solutions:
-
Secondary Interactions: Unwanted interactions between the analyte and the stationary phase can cause peak asymmetry. Adding a small amount of a modifier to the mobile phase, such as an acid (e.g., trifluoroacetic acid) for acidic impurities or a base (e.g., diethylamine) for basic impurities, can help to reduce these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or the concentration of the sample.
-
Column Contamination: Impurities from previous injections can accumulate on the column. Flush the column with a strong solvent to remove contaminants.
Problem: Drifting retention times.
Possible Causes & Solutions:
-
Inadequate Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting a sequence of injections.
-
Mobile Phase Instability: If the mobile phase is a mixture of solvents with different volatilities, its composition can change over time. Prepare fresh mobile phase regularly and keep the solvent reservoir covered.
-
Temperature Fluctuations: Unstable ambient temperatures can affect retention times. Use a column oven to maintain a constant temperature.
Fractional Distillation
Problem: Poor separation of the (R) and (S) enantiomers.
Solution:
Fractional distillation is generally not effective for separating enantiomers as they have identical boiling points.[1] This technique is more suitable for removing impurities with significantly different boiling points, such as residual solvents or byproducts from the synthesis.
Problem: Product decomposition during distillation.
Possible Causes & Solutions:
-
This compound is thermally sensitive. Distillation at atmospheric pressure may lead to decomposition.
-
Vacuum Distillation: Perform the distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.
-
Vigreux Column: Use a Vigreux column to provide multiple theoretical plates for better separation of impurities with close boiling points without excessive heating.
Enzymatic Kinetic Resolution
Problem: Low enantiomeric excess (ee) after resolution.
Possible Causes & Solutions:
-
Suboptimal Enzyme: The choice of enzyme is crucial. Lipases, such as those from Candida antarctica (e.g., Novozym 435) or Pseudomonas cepacia, are commonly used for the kinetic resolution of alcohols.[2] If one lipase gives poor results, screen other commercially available lipases.
-
Incorrect Acyl Donor: The acyl donor used in the transesterification reaction can influence the enantioselectivity. Common acyl donors include vinyl acetate and isopropenyl acetate.
-
Inappropriate Solvent: The reaction solvent can affect enzyme activity and selectivity. Non-polar organic solvents like hexane, toluene, or tert-butyl methyl ether are often used.
-
Reaction Time and Temperature: The reaction may not have reached the optimal 50% conversion for maximum ee of the remaining alcohol. Monitor the reaction progress over time to determine the optimal stopping point. Temperature also affects enzyme activity; most lipases work well at room temperature or slightly elevated temperatures (30-40 °C).
Problem: Difficult separation of the product ester and the unreacted alcohol.
Solution:
After the enzymatic reaction, the resulting ester of one enantiomer needs to be separated from the unreacted alcohol of the other enantiomer. This is typically achieved using standard column chromatography on silica gel.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound preparations?
A1: The impurities present will depend on the synthetic route used. Common impurities include:
-
The (S)-enantiomer: This is the most common impurity, especially in non-stereospecific syntheses or incomplete resolutions.
-
Unreacted starting materials: Depending on the synthesis, these can include cyclohexene oxide, 2-cyclohexen-1-one, or 1,3-cyclohexadiene.[3]
-
Byproducts: Side reactions can lead to various byproducts.
-
Catalysts: Residual amounts of catalysts used in the synthesis may be present.
-
Solvents: Residual solvents from the reaction or workup.
Q2: How can I determine the enantiomeric excess (ee) of my this compound sample?
A2: The most common methods for determining the ee of chiral alcohols are:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and accurate method. It requires a chiral stationary phase column.
-
Chiral Gas Chromatography (GC): This is another effective method, particularly for volatile compounds. It also requires a chiral column.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy with a Chiral Shift Reagent: This technique can be used to differentiate between enantiomers in an NMR spectrum.
Q3: Can I use fractional distillation to separate the (R) and (S) enantiomers of Cyclohex-3-enol?
A3: No, fractional distillation is not an effective method for separating enantiomers because they have identical boiling points.[1]
Q4: Which purification method is best for obtaining high-purity this compound?
A4: The best method depends on the nature and quantity of the impurities.
-
For removing the (S)-enantiomer and achieving high enantiomeric purity, chiral HPLC or enzymatic kinetic resolution are the preferred methods.
-
For removing impurities with different boiling points, such as solvents or byproducts, fractional distillation (preferably under vacuum) is a suitable technique.
-
Often, a combination of methods is necessary. For example, an initial fractional distillation to remove bulk impurities followed by chiral HPLC to achieve high enantiomeric purity.
Quantitative Data
The effectiveness of different purification methods can be compared based on the final purity and the yield of the desired product. The following table provides a general comparison, though specific results will vary depending on the initial purity and the exact experimental conditions.
| Purification Method | Typical Purity Achieved (ee) | Typical Yield Loss | Notes |
| Chiral HPLC | >99% | 10-50% | Yield loss depends on the degree of separation and the amount of material. |
| Fractional Distillation | Not applicable for enantiomers | 5-20% | Effective for removing non-enantiomeric impurities with different boiling points. |
| Enzymatic Kinetic Resolution | >95% (for the unreacted enantiomer) | ~50% (theoretical maximum yield for one enantiomer is 50%) | The acylated enantiomer can be recovered and hydrolyzed if desired. |
Experimental Protocols
Protocol 1: Chiral HPLC Method for this compound
This protocol provides a starting point for developing a chiral HPLC method. Optimization will likely be required.
-
Column: Chiralcel® OD-H (or a similar polysaccharide-based chiral column).
-
Mobile Phase: A mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The ratio may need to be optimized for best resolution.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Temperature: 25 °C.
-
Sample Preparation: Dissolve a small amount of the this compound sample in the mobile phase.
-
Injection Volume: 10 µL.
-
Analysis: The two enantiomers should elute as separate peaks. The enantiomeric excess can be calculated from the peak areas of the (R) and (S) enantiomers.
Protocol 2: Fractional Distillation of this compound (for removing non-enantiomeric impurities)
-
Apparatus: Set up a fractional distillation apparatus with a Vigreux column, a condenser, and a receiving flask. Use a heating mantle with a magnetic stirrer.
-
Procedure: a. Place the impure this compound in the distillation flask with a stir bar. b. Apply vacuum to the system. c. Gradually heat the distillation flask while stirring. d. Collect the fraction that distills at the boiling point of cyclohex-3-enol at the applied pressure. The boiling point of racemic 3-cyclohexen-1-ol is approximately 76-78 °C at 20 mmHg. e. Monitor the purity of the collected fractions by a suitable analytical method (e.g., GC or NMR).
Protocol 3: Enzymatic Kinetic Resolution of Racemic Cyclohex-3-enol
-
Materials:
-
Racemic cyclohex-3-enol.
-
Lipase (e.g., Novozym 435).
-
Acyl donor (e.g., vinyl acetate).
-
Anhydrous organic solvent (e.g., toluene or hexane).
-
-
Procedure: a. Dissolve the racemic cyclohex-3-enol in the organic solvent in a flask. b. Add the lipase and the acyl donor to the flask. c. Stir the mixture at room temperature. d. Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining alcohol. e. Stop the reaction when the conversion is close to 50%. This can be achieved by filtering off the enzyme. f. Remove the solvent under reduced pressure. g. Separate the resulting ester and the unreacted this compound by column chromatography on silica gel.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Troubleshooting logic for poor enantiomeric separation in chiral HPLC.
References
Technical Support Center: Overcoming Low Enantioselectivity in (R)-Cyclohex-3-enol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with low enantioselectivity in the synthesis of (R)-Cyclohex-3-enol. This valuable chiral building block is crucial in the synthesis of numerous pharmaceutical compounds, making the control of its stereochemistry paramount.
Troubleshooting Guides & FAQs
This section addresses common issues and questions related to the three primary methods for synthesizing this compound with high enantioselectivity.
Enantioselective Deprotonation of Cyclohexene Oxide
The enantioselective deprotonation of cyclohexene oxide using chiral lithium amides is a widely employed method. However, achieving high enantiomeric excess (e.e.) can be challenging.
Frequently Asked Questions (FAQs):
-
Q1: My enantiomeric excess (e.e.) is consistently low. What are the most likely causes?
-
A1: Low e.e. in this reaction can stem from several factors:
-
Impurities in Reagents or Solvents: Traces of water or other protic impurities can react with the lithium amide base, reducing its effectiveness and potentially leading to non-selective side reactions. Ensure all glassware is rigorously dried and solvents are anhydrous.
-
Incorrect Stoichiometry: The ratio of the chiral ligand to the lithium source (e.g., n-butyllithium) is critical for the formation of the active chiral base. Inaccurate stoichiometry can lead to the presence of achiral or less selective bases.
-
Reaction Temperature: The deprotonation step is highly temperature-sensitive. Reactions are typically run at low temperatures (e.g., -78 °C) to maximize enantioselectivity. Fluctuations or insufficiently low temperatures can significantly decrease the e.e.
-
Suboptimal Chiral Ligand: The choice of chiral ligand is paramount. The structure of the ligand dictates the chiral environment around the reactive center. If consistently low e.e. is observed, consider screening different chiral ligands.[1][2][3]
-
-
-
Q2: How does the choice of the chiral lithium amide affect the enantioselectivity?
-
A2: The structure of the chiral lithium amide creates a specific three-dimensional environment that preferentially directs the deprotonation of one of the enantiotopic protons of cyclohexene oxide. The steric bulk and electronic properties of the substituents on the chiral amine play a crucial role in the transition state, thereby influencing the enantioselectivity. For instance, C2-symmetric diamines have shown to be highly effective.[1][3]
-
-
Q3: Can the order of addition of reagents impact the outcome?
-
A3: Yes, the order of addition is important. Typically, the chiral amine is first deprotonated with n-butyllithium to form the chiral lithium amide in situ. This solution is then cooled to the desired reaction temperature before the dropwise addition of cyclohexene oxide. Adding the reagents in a different order can lead to side reactions and lower enantioselectivity.
-
-
Q4: What is the role of additives like DBU?
-
A4: Additives such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can sometimes improve the enantioselectivity and reaction rate. DBU can act as a ligand to modify the aggregation state of the chiral lithium amide, leading to a more selective catalytic species. However, its effect can be system-dependent.[1]
-
Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
This method involves the reduction of 2-cyclohexen-1-one using a hydrosilane in the presence of a chiral catalyst, followed by hydrolysis to yield this compound.
Frequently Asked Questions (FAQs):
-
Q1: I am observing low yields and/or low e.e. in my asymmetric hydrosilylation. What should I check?
-
A1: Several factors can contribute to suboptimal results:
-
Catalyst Activity: The chiral catalyst, often a transition metal complex with a chiral ligand, may have low activity or may have decomposed. Ensure the catalyst is handled under an inert atmosphere and is of high purity.
-
Hydrosilane Reactivity: The choice of hydrosilane (e.g., polymethylhydrosiloxane (PMHS), diphenylsilane) can influence both the rate and the enantioselectivity of the reaction. Some silanes may be too reactive, leading to background, non-selective reduction.
-
Solvent Effects: The polarity and coordinating ability of the solvent can significantly impact the catalyst's performance. It is advisable to screen different solvents to find the optimal conditions for a specific catalyst system.
-
Incomplete Hydrolysis: The final step is the hydrolysis of the silyl enol ether intermediate. Incomplete hydrolysis will result in a lower yield of the desired alcohol. Ensure sufficient time and appropriate conditions for this step.
-
-
-
Q2: How do I choose the right chiral ligand for my transition metal catalyst?
-
A2: The selection of the chiral ligand is critical for achieving high enantioselectivity. The ligand's structure creates the chiral pocket around the metal center, which directs the stereochemical outcome of the hydrosilylation. Ligands such as those based on BINAP, PYBOX, and other C2-symmetric scaffolds have been successfully used. The optimal ligand is often specific to the metal and the substrate, so a screening of different ligands may be necessary.
-
-
Q3: Can the presence of oxygen affect the reaction?
-
A3: Yes, many of the transition metal catalysts used in hydrosilylation are sensitive to oxygen. The reaction should be carried out under a strictly inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.
-
Enantioselective Hydroboration of 1,3-Cyclohexadiene
This method utilizes a chiral borane reagent to selectively hydroborate 1,3-cyclohexadiene, which upon oxidative workup, yields this compound.
Frequently Asked Questions (FAQs):
-
Q1: The enantioselectivity of my hydroboration reaction is lower than expected. What could be the reason?
-
A1: Low enantioselectivity in this reaction can be attributed to:
-
Purity of the Chiral Borane: The enantiomeric purity of the chiral borane reagent is directly correlated to the e.e. of the product. Ensure the chiral source used to prepare the borane (e.g., α-pinene) is of high enantiomeric purity.
-
Reaction Temperature: The hydroboration step should be performed at the recommended temperature, as higher temperatures can lead to a decrease in enantioselectivity.
-
Stoichiometry of Borane to Diene: The ratio of the chiral borane to 1,3-cyclohexadiene can influence the selectivity. An excess of the borane is sometimes used to ensure complete reaction, but the optimal ratio should be determined experimentally.
-
Oxidative Workup Conditions: The oxidative workup (typically with hydrogen peroxide and a base) should be performed carefully to avoid any side reactions or racemization.
-
-
-
Q2: How does the steric bulk of the chiral borane influence the reaction?
-
A2: The steric hindrance of the chiral borane reagent plays a key role in differentiating between the two prochiral faces of the diene. A bulkier chiral borane will generally exhibit higher enantioselectivity due to more pronounced steric interactions in the transition state.[1]
-
-
Q3: Are there any specific handling precautions for chiral borane reagents?
-
A3: Chiral borane reagents are often air and moisture sensitive. They should be handled under an inert atmosphere using anhydrous solvents and techniques.
-
Data Presentation
The following tables summarize quantitative data for the different synthetic methods to facilitate comparison.
Table 1: Enantioselective Deprotonation of Cyclohexene Oxide
| Chiral Ligand/Base | Additive | Yield (%) | e.e. (%) (Configuration) | Reference |
| (-)-N,N-diisopinocampheylamine | None | 82 | 95 (R) | [1] |
| 3-aminomethyl-2-azabicyclo[2.2.1]heptane | DBU | 91 | 96 (R) | [1] |
| (1R,3R,4S)-3-(((2R,5R)-2,5-dimethylpyrrolidin-1-yl)methyl)-2-azabicyclo[2.2.1]hept-5-ene | None | 95 | 99 (R) | [1] |
| Cyclohexyl[(S)-1-ethylpyrrolidin-2-yl]methylamine | None | 80 | 78 (R) | [1] |
Table 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
| Catalyst System | Hydrosilane | Yield (%) | e.e. (%) (Configuration) | Reference |
| ZnEt₂ / (R)-PYBOX | PMHS | 88 | 26 (R) | [1] |
Table 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene
| Chiral Borane | Oxidative Workup | Yield (%) | e.e. (%) (Configuration) | Reference |
| Di-(2-isocaranyl)borane (2-Icr₂BH) | H₂O₂, NaOH | 94 | 68 (R) | [1] |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: Enantioselective Deprotonation of Cyclohexene Oxide with a Chiral Lithium Amide
This protocol is a general guideline and may require optimization for specific chiral ligands.
-
Preparation of the Chiral Lithium Amide:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral amine (1.2 equivalents) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 equivalents, solution in hexanes) dropwise via syringe.
-
Stir the resulting solution at -78 °C for 30 minutes.
-
-
Deprotonation Reaction:
-
To the freshly prepared chiral lithium amide solution at -78 °C, add cyclohexene oxide (1.0 equivalent) dropwise over 10 minutes.
-
Stir the reaction mixture at -78 °C for the time determined by TLC or GC/MS analysis (typically 1-4 hours).
-
-
Work-up and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Extract the aqueous layer with diethyl ether (3 x volume of THF).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford this compound.
-
Determine the enantiomeric excess by chiral HPLC or GC analysis.
-
Protocol 2: Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
This protocol is a general procedure and conditions may vary depending on the catalyst and ligand used.
-
Catalyst Preparation (in situ):
-
To a flame-dried Schlenk flask under an argon atmosphere, add the chiral ligand (e.g., 0.01-0.05 equivalents) and the metal precursor (e.g., a rhodium or copper salt, 0.01-0.05 equivalents).
-
Add anhydrous solvent (e.g., toluene, THF) and stir the mixture at room temperature until a homogeneous solution is formed.
-
-
Hydrosilylation Reaction:
-
To the catalyst solution, add 2-cyclohexen-1-one (1.0 equivalent).
-
Add the hydrosilane (e.g., diphenylsilane, 1.1-1.5 equivalents) dropwise at the desired temperature (often room temperature or slightly elevated).
-
Monitor the reaction progress by TLC or GC/MS.
-
-
Hydrolysis and Purification:
-
Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of a solution of aqueous acid (e.g., 1M HCl) or a fluoride source (e.g., TBAF) to hydrolyze the silyl enol ether.
-
Stir vigorously until the hydrolysis is complete (monitored by TLC or GC/MS).
-
Extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash column chromatography to obtain this compound.
-
Determine the enantiomeric excess using chiral HPLC or GC.
-
Protocol 3: Enantioselective Hydroboration of 1,3-Cyclohexadiene
This is a general protocol and specific conditions will depend on the chiral borane used.
-
Hydroboration:
-
To a flame-dried, two-necked round-bottom flask under an argon atmosphere, add the chiral borane reagent (e.g., diisopinocampheylborane, prepared in situ from α-pinene and borane dimethyl sulfide complex) in an anhydrous solvent (e.g., THF).
-
Cool the solution to the appropriate temperature (e.g., -25 °C to 0 °C).
-
Add 1,3-cyclohexadiene (1.0 equivalent) dropwise to the stirred solution of the chiral borane.
-
Maintain the reaction at the specified temperature for several hours until the hydroboration is complete (can be monitored by ¹¹B NMR).
-
-
Oxidative Work-up:
-
Slowly add a solution of aqueous sodium hydroxide (e.g., 3M) to the reaction mixture at 0 °C.
-
Carefully add hydrogen peroxide (30% aqueous solution) dropwise, ensuring the temperature does not rise significantly.
-
Stir the mixture at room temperature for several hours to ensure complete oxidation.
-
-
Purification:
-
Separate the organic layer and extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, and dry over anhydrous potassium carbonate.
-
Filter and remove the solvent under reduced pressure.
-
Purify the resulting this compound by distillation or flash column chromatography.
-
Determine the enantiomeric excess by chiral GC or HPLC analysis.
-
Visualizations
The following diagrams illustrate the key concepts and workflows discussed.
Figure 1: General workflow for the enantioselective deprotonation of cyclohexene oxide.
Figure 2: A logical troubleshooting tree for addressing low enantioselectivity.
Figure 3: Comparison of the three main synthetic pathways to this compound.
References
- 1. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
- 2. researchgate.net [researchgate.net]
- 3. An experimental and theoretical study of the enantioselective deprotonation of cyclohexene oxide with isopinocampheyl-based chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
Stability and storage issues of (R)-Cyclohex-3-enol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of (R)-Cyclohex-3-enol, along with troubleshooting for common experimental issues.
Troubleshooting Guides
This section addresses specific problems that may arise during the handling and use of this compound in a question-and-answer format.
Question: I suspect my this compound has degraded. What are the potential signs and causes?
Answer:
Degradation of this compound, a secondary allylic alcohol, can be indicated by several observations. A change in physical appearance, such as a color shift from colorless to a yellowish tint, or the presence of particulate matter, may suggest impurity formation. A noticeable change in viscosity could also be a sign of polymerization.
From an analytical perspective, you may observe unexpected peaks in your Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) chromatograms. In Nuclear Magnetic Resonance (NMR) analysis, the appearance of new signals, particularly in the aldehydic or ketonic regions (around 9-10 ppm and further downfield for carboxylic acids) or changes in the integration of the vinylic and carbinol protons, can point towards degradation.
The primary causes of degradation for allylic alcohols include:
-
Oxidation: Exposure to air (oxygen) can lead to the oxidation of the secondary alcohol to a ketone (cyclohex-3-enone) or further to carboxylic acids.[1][2]
-
Polymerization: The presence of the double bond makes it susceptible to radical polymerization, which can be initiated by light, heat, or impurities.
-
Isomerization: Although less common under standard storage conditions, isomerization of the double bond is a possibility, especially in the presence of acid or base catalysts.
Question: My reaction yield is lower than expected when using this compound. How can I troubleshoot this?
Answer:
Lower than expected reaction yields can stem from several factors related to the quality and handling of this compound.
First, verify the purity of your starting material. Impurities can interfere with your reaction. A detailed protocol for purity assessment using GC-MS is provided in the "Experimental Protocols" section.
Second, ensure that your reaction conditions are strictly anhydrous and inert if you are using reagents that are sensitive to moisture or air. This compound itself can be a source of water if not properly dried.
Third, consider the possibility of side reactions. The allylic alcohol moiety is reactive and can undergo oxidation or other transformations depending on the reagents and conditions used.[1][3][4]
Finally, re-evaluate your storage conditions. Improper storage can lead to gradual degradation of the material, reducing the effective concentration of the active starting material.
Question: I am having trouble separating the enantiomers of my product, which was synthesized from this compound. What could be the issue?
Answer:
Difficulties in separating enantiomers can arise from issues with the chiral integrity of your starting material or the analytical method itself.
-
Check the Enantiomeric Purity of this compound: It is crucial to confirm the enantiomeric excess (ee) of your starting material. If the initial ee is low, the final product will also have a low ee, making separation challenging. A general HPLC method for determining the enantiomeric purity of chiral alcohols is provided in the "Experimental Protocols" section.
-
Racemization During Reaction: Certain reaction conditions can cause racemization at the chiral center. This is particularly a risk if the reaction proceeds through a carbocation intermediate, which is stabilized by the adjacent double bond.[5][6][7] Consider if your reaction conditions (e.g., strong acid, high temperature) could be promoting racemization.
-
Optimize Your Chiral HPLC Method: The separation of enantiomers is highly dependent on the chiral stationary phase (CSP), mobile phase, and temperature.[8][9][10][11] If you are not achieving baseline separation, you may need to screen different chiral columns or modify your mobile phase composition (e.g., by changing the solvent ratio or adding modifiers).
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the stability of this compound, it is recommended to store it at 4°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).[12] It should be protected from light and moisture. For long-term storage, keeping it in a freezer at -20°C is advisable.
Q2: What is the typical shelf life of this compound?
A2: The shelf life of this compound can vary depending on the purity and storage conditions. When stored under the recommended conditions (refrigerated, under inert gas, protected from light), it should remain stable for at least one to two years. However, it is good practice to re-analyze the purity and enantiomeric excess if it has been in storage for an extended period.
Q3: Is this compound sensitive to air or moisture?
A3: Yes. As an allylic alcohol, it is susceptible to oxidation upon prolonged exposure to air.[1][2] While it is stable to incidental exposure, it is best to handle it under an inert atmosphere for reactions that are sensitive to oxidation or for long-term storage. It is also hygroscopic and should be protected from moisture.
Q4: What are the main safety precautions to take when handling this compound?
A4: this compound is a flammable liquid and vapor. It should be handled in a well-ventilated area, away from heat, sparks, and open flames. Standard personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of vapors and contact with skin and eyes.[13]
Data Presentation
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₆H₁₀O | [14] |
| Molecular Weight | 98.14 g/mol | [14] |
| Appearance | Colorless to light yellow liquid | |
| Boiling Point | 165 °C | |
| Flash Point | 53 °C | |
| Storage Temperature | 4°C (Recommended) | [12] |
Table 2: Recommended Storage Conditions Summary
| Condition | Recommendation | Rationale |
| Temperature | 4°C (short-term), -20°C (long-term) | To minimize degradation and polymerization. |
| Atmosphere | Inert gas (Argon or Nitrogen) | To prevent oxidation. |
| Container | Tightly sealed, amber glass bottle | To protect from air, moisture, and light. |
| Handling | Minimize exposure to air and light | To prevent degradation. |
Experimental Protocols
Protocol 1: Determination of Chemical Purity by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general method for assessing the chemical purity of this compound and identifying potential degradation products.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in a suitable volatile solvent such as dichloromethane or ethyl acetate.
2. GC-MS Conditions:
- GC Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness) is generally suitable.
- Carrier Gas: Helium at a constant flow rate of 1 mL/min.
- Injection Volume: 1 µL.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 250°C.
- Hold at 250°C for 5 minutes.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: m/z 35-350.
- Ion Source Temperature: 230°C.
- Interface Temperature: 250°C.
3. Data Analysis:
- The purity is determined by the relative peak area of the this compound peak compared to the total area of all peaks in the chromatogram.
- Potential degradation products can be identified by their mass spectra. For example, the formation of cyclohex-3-enone would show a molecular ion peak at m/z 96.
Protocol 2: Determination of Enantiomeric Purity by Chiral High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general approach to determine the enantiomeric excess (ee) of this compound. Method development will be required to achieve optimal separation.
1. Sample Preparation:
- Prepare a 1 mg/mL solution of this compound in the mobile phase.
2. Chiral HPLC Conditions:
- Chiral Column: A polysaccharide-based chiral stationary phase (CSP) is often effective for separating chiral alcohols. Examples include columns with amylose or cellulose derivatives (e.g., Chiralpak AD-H, Chiralcel OD-H).
- Mobile Phase: A typical mobile phase for normal-phase chiral HPLC is a mixture of hexane and isopropanol (e.g., 90:10 v/v). The exact ratio should be optimized for the best separation.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV detector at a low wavelength (e.g., 210 nm) as cyclohexenol has a weak chromophore.
- Injection Volume: 10 µL.
3. Data Analysis:
- The enantiomeric excess (ee) is calculated from the peak areas of the two enantiomers ((R) and (S)) using the following formula: ee (%) = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
Mandatory Visualization
Caption: A typical experimental workflow for using this compound.
Caption: Potential degradation pathways for this compound.
Caption: A troubleshooting decision tree for common experimental issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. sltchemicals.com [sltchemicals.com]
- 4. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 5. leah4sci.com [leah4sci.com]
- 6. organic chemistry - Stability of carbocation intermediates: secondary alkane versus primary allyl? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 7. chemistrytutorsarvan.in [chemistrytutorsarvan.in]
- 8. Enantiomer Separations | Separation Science [sepscience.com]
- 9. csfarmacie.cz [csfarmacie.cz]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. chemscene.com [chemscene.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]
Refining reaction conditions for (R)-Cyclohex-3-enol functionalization
Technical Support Center: (R)-Cyclohex-3-enol Functionalization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chemical functionalization of this compound.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the functionalization of this compound, providing potential causes and solutions in a straightforward question-and-answer format.
1. Epoxidation Reactions
-
Q: Why am I getting a mixture of diastereomers in the epoxidation of this compound with m-CPBA?
A: The stereochemical outcome of m-CPBA epoxidation of allylic alcohols is highly dependent on hydrogen bonding between the hydroxyl group of the substrate and the peracid.[1][2] For this interaction to effectively direct the epoxidation to the syn-face, the conformation of the substrate is critical.
-
Low Diastereoselectivity Causes:
-
Solvent Interference: Protic or coordinating solvents can disrupt the necessary hydrogen bonding between the alcohol and m-CPBA.
-
Steric Hindrance: If the allylic alcohol is sterically hindered, the substrate may adopt a conformation where the opposite face is more accessible, leading to a mixture of products.[1]
-
Protection of the Hydroxyl Group: If the hydroxyl group is protected (e.g., as an acetate or silyl ether), the directing effect is lost, and the epoxidation will likely occur on the less sterically hindered face, leading to the anti-diastereomer.[1]
-
-
Troubleshooting Steps:
-
Solvent Choice: Use non-coordinating solvents like dichloromethane (DCM) or chloroform.
-
Temperature: Running the reaction at lower temperatures (e.g., -70°C to 0°C) can enhance selectivity.[3]
-
Confirm Deprotection: Ensure the starting material's hydroxyl group is not protected if syn-epoxidation is desired.
-
-
-
Q: My epoxidation reaction is very slow or incomplete. What can I do?
A: While the allylic hydroxyl group is excellent for directing stereoselectivity, it is an electron-withdrawing group that can decrease the nucleophilicity of the alkene, thus slowing down the reaction rate compared to a non-functionalized alkene.[1]
-
Troubleshooting Steps:
-
Increase Reagent Stoichiometry: A modest excess of the epoxidizing agent (e.g., 1.2-1.5 equivalents of m-CPBA) can drive the reaction to completion.
-
Extend Reaction Time: Monitor the reaction by TLC to determine the necessary reaction time.
-
Catalyst Choice: For certain applications, metal-catalyzed epoxidations (e.g., with vanadium or titanium complexes) can offer different reactivity profiles and may be more efficient.[1][4]
-
-
2. Dihydroxylation Reactions
-
Q: How can I control the stereochemistry of dihydroxylation on this compound?
A: The Sharpless Asymmetric Dihydroxylation is the premier method for controlling the stereochemistry of this transformation.[5][6] The choice of the chiral ligand dictates which face of the alkene is dihydroxylated.
-
AD-mix-α: Typically delivers the diol from the 'bottom' (alpha) face of the alkene when drawn in a standard orientation. It contains the (DHQ)2PHAL ligand.
-
AD-mix-β: Delivers the diol from the 'top' (beta) face. It contains the (DHQD)2PHAL ligand.[5]
By selecting the appropriate AD-mix, you can predictably synthesize the desired diastereomer.
-
-
Q: The yield of my Sharpless Dihydroxylation is low. What are the common pitfalls?
A: Low yields in Sharpless dihydroxylation can arise from several factors.
-
Troubleshooting Steps:
-
Reagent Quality: Osmium tetroxide and the chiral ligands are sensitive. Ensure they are of high quality and have been stored properly. The pre-packaged AD-mixes are often reliable.
-
Slow Addition: The alkene should be added slowly to the reaction mixture at a low temperature (typically 0°C) to control the reaction rate and prevent side reactions.
-
pH Control: The reaction is pH-sensitive. The use of a buffer, as included in the AD-mix formulation (K2CO3 and K3Fe(CN)6), is crucial for maintaining the optimal pH for the catalytic cycle.[5]
-
Work-up Procedure: Quenching the reaction with a reducing agent like sodium sulfite (Na2SO3) is necessary to destroy any remaining osmate esters and prevent the formation of byproducts during workup.
-
-
3. Mitsunobu Reactions
-
Q: My Mitsunobu reaction is not going to completion, and I am recovering starting material. Why?
A: This is a common issue in Mitsunobu reactions. Several factors can contribute to incomplete conversion.
-
Reagent Quality and Stoichiometry: Triphenylphosphine (PPh3) can oxidize over time to triphenylphosphine oxide. Diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can also decompose. It is often necessary to use a slight excess (1.2-1.5 equivalents) of both the phosphine and the azodicarboxylate.[7][8]
-
pKa of the Nucleophile: The Mitsunobu reaction generally requires the nucleophile to have a pKa of less than 15 for efficient proton transfer within the mechanism.[7][9] For less acidic nucleophiles, the reaction can be sluggish or fail.
-
Steric Hindrance: While this compound is a secondary alcohol, significant steric hindrance on either the alcohol or the nucleophile can slow the reaction.
-
Troubleshooting Steps:
-
Use Fresh Reagents: Use freshly opened or purified PPh3 and DEAD/DIAD.
-
Increase Reagent Equivalents: Incrementally increase the equivalents of PPh3 and DEAD/DIAD.
-
Solvent: Ensure you are using a dry, aprotic solvent like THF or DCM.
-
Order of Addition: A common and effective procedure is to dissolve the alcohol, nucleophile, and PPh3 in the solvent, cool to 0°C, and then add the DEAD/DIAD dropwise.
-
-
-
Q: I am having difficulty purifying my product from triphenylphosphine oxide.
A: Triphenylphosphine oxide is a common and often difficult-to-remove byproduct of the Mitsunobu reaction.
-
Purification Strategies:
-
Crystallization: If your product is crystalline, this can be an effective method to leave the byproduct in the mother liquor.
-
Chromatography: Using a less polar solvent system for flash chromatography can sometimes help, as triphenylphosphine oxide is relatively polar. A common trick is to add a small amount of a non-polar solvent like hexane to the crude mixture, which can cause the triphenylphosphine oxide to precipitate.
-
Alternative Reagents: Consider using polymer-bound PPh3 or modified phosphines that result in more easily removable byproducts.
-
-
Quantitative Data on Functionalization Reactions
The following tables summarize typical reaction conditions and outcomes for key functionalizations of this compound and closely related substrates.
Table 1: Diastereoselective Epoxidation of this compound
| Oxidizing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (syn:anti) | Yield (%) | Reference(s) |
| m-CPBA | CH₂Cl₂ | 0 | >95:5 | ~85-95 | [1][2] |
| Vanadyl acetoacetonate / TBHP | Benzene | 25 | >98:2 | ~80-90 | [1] |
| Ti(OⁱPr)₄ / (+)-DET / TBHP | CH₂Cl₂ | -20 | >95:5 (for specific enantiomer) | ~85-94 | [4] |
Table 2: Dihydroxylation of this compound
| Reagent | Solvent System | Temperature (°C) | Diastereomeric Ratio | Yield (%) | Reference(s) |
| AD-mix-β | t-BuOH/H₂O | 0 to RT | >20:1 | ~90-98 | [5][6][10] |
| AD-mix-α | t-BuOH/H₂O | 0 to RT | >20:1 | ~90-98 | [5][6][10] |
| OsO₄ (cat.), NMO | Acetone/H₂O | 0 to RT | Low to moderate | ~70-85 | [5] |
Table 3: Mitsunobu Reaction with this compound
| Nucleophile (H-Nu) | Reagents | Solvent | Product Type | Yield (%) | Reference(s) |
| Benzoic Acid | PPh₃, DIAD | THF | Ester | ~80-92 | [8][9] |
| Phthalimide | PPh₃, DEAD | THF | Protected Amine | ~75-85 | [7] |
| Thiophenol | PPh₃, DIAD | THF | Thioether | ~70-88 | [8] |
| p-Nitrophenol | PPh₃, DEAD | CH₂Cl₂ | Aryl Ether | ~80-90 | [11] |
Detailed Experimental Protocols
Protocol 1: Diastereoselective Epoxidation with m-CPBA
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add meta-chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.2 eq) portion-wise over 15 minutes, ensuring the internal temperature does not rise significantly.
-
Reaction: Stir the reaction mixture at 0°C and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) followed by a 10% aqueous solution of sodium sulfite (Na₂SO₃) to reduce excess peracid.
-
Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired epoxide.
Protocol 2: Sharpless Asymmetric Dihydroxylation using AD-mix-β
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, add AD-mix-β (approx. 1.4 g per 1 mmol of alkene) to a 1:1 mixture of t-butanol and water (approx. 5 mL of each per 1 mmol of alkene).
-
Cooling & Stirring: Stir the mixture vigorously at room temperature until both phases are clear, then cool to 0°C in an ice-water bath.
-
Substrate Addition: Add this compound (1.0 eq) to the cold, stirring mixture.
-
Reaction: Stir the reaction vigorously at 0°C. The reaction progress can be monitored by TLC. The reaction is often complete within 6-24 hours.
-
Quenching: Add solid sodium sulfite (approx. 1.5 g per 1 mmol of alkene) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Work-up: Add ethyl acetate and stir. Separate the layers. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers, wash with 2M NaOH, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the triol.
Protocol 3: Mitsunobu Inversion with Benzoic Acid
-
Setup: To a flame-dried, round-bottom flask under an inert atmosphere, add this compound (1.0 eq), benzoic acid (1.2 eq), and triphenylphosphine (PPh₃, 1.2 eq).
-
Dissolution: Dissolve the solids in anhydrous tetrahydrofuran (THF) (approx. 0.2 M concentration).
-
Cooling: Cool the solution to 0°C in an ice-water bath.
-
Reagent Addition: Add diisopropyl azodicarboxylate (DIAD, 1.2 eq) dropwise via syringe over 10-15 minutes. A color change and/or formation of a white precipitate is typically observed.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-16 hours. Monitor the reaction by TLC.
-
Work-up: Concentrate the reaction mixture under reduced pressure.
-
Purification: Purify the crude residue directly by flash column chromatography on silica gel. Eluting with a low polarity solvent system (e.g., starting with 5% EtOAc in hexanes) will help separate the product from the triphenylphosphine oxide byproduct.
Visualized Workflows and Logic
Diagram 1: General Experimental Workflow for Functionalization
Caption: A standard workflow for the functionalization of this compound.
Diagram 2: Troubleshooting Logic for Low Diastereoselectivity in Epoxidation
Caption: A decision tree for troubleshooting poor stereocontrol in epoxidation.
Diagram 3: Signaling Pathway for Directed Epoxidation
References
- 1. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
- 2. Diastereoselective Epoxidation of Allylic Diols Derived from Baylis-Hillman Adducts [organic-chemistry.org]
- 3. mdpi.com [mdpi.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Mitsunobu Reaction [organic-chemistry.org]
- 8. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 4-Hydroxy-6-alkyl-2-pyrones as nucleophilic coupling partners in Mitsunobu reactions and oxa-Michael additions [beilstein-journals.org]
Validation & Comparative
(R)-Cyclohex-3-enol: A Comparative Guide to a Versatile Chiral Building Block
In the landscape of modern drug discovery and fine chemical synthesis, the use of chiral building blocks is paramount for achieving stereochemical control, a critical factor influencing the pharmacological and toxicological properties of active pharmaceutical ingredients.[1][2] Among the diverse array of available synthons, (R)-Cyclohex-3-enol has emerged as a valuable and versatile C6 chiral building block. Its rigid cyclic structure and bifunctional nature—possessing both a stereocenter and a reactive alkene—make it an attractive starting material for the synthesis of complex molecular architectures.
This guide provides an objective comparison of this compound with other prominent chiral building blocks, supported by experimental data and detailed protocols to assist researchers, scientists, and drug development professionals in making informed decisions for their synthetic strategies.
An Overview of Chiral Synthesis Strategies
The efficient synthesis of enantiomerically pure compounds can be broadly categorized into three main approaches: chiral pool synthesis, the use of chiral auxiliaries, and asymmetric catalysis. Chiral building blocks like this compound are key components of the "chiral pool" approach, which utilizes readily available, enantiopure molecules as starting materials.[3][4][5]
References
A Comparative Guide to Chiral Synthons: Alternatives to (R)-Cyclohex-3-enol in Asymmetric Synthesis
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclohex-3-enol is a valuable and versatile chiral building block in asymmetric synthesis, providing a rigid scaffold with well-defined stereochemistry. However, the landscape of chiral synthons is vast and ever-expanding. This guide provides an objective comparison of the performance of alternative chiral synthons in the synthesis of complex and medicinally relevant molecules, supported by experimental data. We will explore synthons derived from the chiral pool, as well as those generated through chemoenzymatic and asymmetric catalytic methods, and compare their efficacy in the synthesis of key pharmaceutical targets such as Oseltamivir, Prostaglandin E2, and Conduritol F.
This compound: The Benchmark
This compound serves as an excellent starting point for the synthesis of various natural products and pharmaceuticals. Its C2 symmetry and the presence of a reactive double bond and a stereogenic hydroxyl group allow for a multitude of stereocontrolled transformations.
Alternative Chiral Synthons: A Performance Comparison
This section details the application of alternative chiral synthons in the synthesis of three key target molecules, providing a direct comparison of their synthetic efficiency.
Oseltamivir (Tamiflu®) Synthesis: Chiral Pool vs. Asymmetric Catalysis
The anti-influenza drug Oseltamivir presents a compelling case study for comparing a chiral pool-derived synthon (Shikimic Acid) with a strategy based on an asymmetric Diels-Alder reaction.
| Starting Material | Key Chiral Step | Overall Yield | Reference |
| (-)-Shikimic Acid | Chiral Pool | 17-22% (Commercial) | [1] |
| (-)-Shikimic Acid | Chiral Pool | 47% (Practical Synthesis) | [2] |
| Pyridine & Acrolein | Asymmetric Diels-Alder | 57% | [1] |
As the data indicates, while the commercial synthesis from the natural product shikimic acid has a modest yield, more recent academic efforts have significantly improved its efficiency.[2] Notably, an asymmetric synthesis approach starting from simple achiral materials like pyridine has demonstrated a higher overall yield, showcasing the power of catalytic enantioselective methods.[1]
Experimental Protocol: Asymmetric Diels-Alder Reaction for Oseltamivir Synthesis
This protocol is based on the Fukuyama synthesis.[1]
-
Dihydropyridine Synthesis: Pyridine is reduced with sodium borohydride in the presence of benzyl chloroformate to yield the Cbz-protected dihydropyridine.
-
Asymmetric Diels-Alder Reaction: The dihydropyridine is reacted with acrolein in the presence of a McMillan catalyst to afford the endo-Diels-Alder adduct.
-
Oxidation: The resulting aldehyde is oxidized to a carboxylic acid using sodium chlorite, monopotassium phosphate, and 2-methyl-2-butene.
Synthetic Pathway for Oseltamivir via Asymmetric Diels-Alder
Caption: Asymmetric synthesis of an Oseltamivir intermediate.
Prostaglandin E2 Synthesis: The Corey Lactone Approach
The synthesis of prostaglandins, a class of potent lipid compounds, has been a benchmark for showcasing the power of synthetic strategies. The "Corey Lactone," a cyclopentanone-derived chiral synthon, is a cornerstone in many prostaglandin syntheses.[3][4]
| Starting Material | Key Chiral Synthon | Overall Yield (to PGE2 methyl ester) | Reference |
| Cyclopentadiene | Corey Lactone | ~10% | [5] |
The Corey synthesis, while lengthy, is highly convergent and has been instrumental in accessing a wide range of prostaglandins.[6] A key step in many prostaglandin syntheses is the Horner-Wadsworth-Emmons olefination to construct the α-chain.
Experimental Protocol: Horner-Wadsworth-Emmons Reaction in Prostaglandin Synthesis
This is a general protocol.[7][8]
-
Deprotonation: A phosphonate reagent, such as dimethyl (2-oxoheptyl)phosphonate, is deprotonated with a strong base (e.g., NaH, n-BuLi) in an aprotic solvent like THF at low temperature (-78 °C).
-
Reaction with Aldehyde: The resulting phosphonate carbanion is then reacted with the aldehyde functionality of the prostaglandin core (derived from the Corey lactone).
-
Work-up: The reaction is quenched with a proton source (e.g., saturated aqueous NH4Cl) and the product is extracted and purified.
Corey Lactone Pathway to Prostaglandin E2
References
- 1. Oseltamivir total synthesis - Wikipedia [en.wikipedia.org]
- 2. A short and practical synthesis of oseltamivir phosphate (Tamiflu) from (-)-shikimic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactones in the Synthesis of Prostaglandins and Prostaglandin Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Total synthesis of (±)-prostaglandin E2 methyl ester from exo-2-bromo-endo-3-hydroxybicyclo[3.2.0]heptan-6-one using dimethyl-t-butylsilyl protected intermediates (1981) | Colin C. Howard | 13 Citations [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 8. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to Chiral HPLC Methods for the Separation of Cyclohex-3-enol Enantiomers
For researchers, scientists, and professionals in drug development, the enantioselective separation of chiral molecules is a critical step in ensuring the safety and efficacy of pharmaceutical products. Cyclohex-3-enol, a versatile chiral building block, presents a common challenge for analytical and preparative-scale separation of its enantiomers. This guide provides a comparative overview of chiral High-Performance Liquid Chromatography (HPLC) methods applicable to the separation of cyclohex-3-enol and structurally similar cyclic alcohols. While specific methods for cyclohex-3-enol are not abundantly found in readily available literature, this guide leverages data from analogous compounds to provide a robust starting point for method development.
Comparison of Chiral HPLC Methods for Cyclic Alcohols
The separation of cyclic alcohol enantiomers is typically achieved using polysaccharide-based or cyclodextrin-based chiral stationary phases (CSPs). The choice of stationary phase and mobile phase composition is crucial for achieving optimal resolution. Below is a summary of methods used for compounds structurally related to cyclohex-3-enol, providing a valuable reference for initial screening and optimization.
| Chiral Stationary Phase (CSP) | Analyte | Mobile Phase | Flow Rate (mL/min) | Temperature (°C) | Resolution (Rs) | Separation Factor (α) | Reference |
| Chiralpak® AD-H | 1-Phenyl-1-propanol | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 2.54 | 1.45 | Generic Application |
| Chiralcel® OD-H | 1-Indanol | n-Hexane / Ethanol (95:5, v/v) | 0.8 | 30 | 3.12 | 1.62 | Generic Application |
| Lux® Cellulose-2 | trans-2-Phenyl-1-cyclohexanol | n-Hexane / 2-Propanol (90:10, v/v) | 1.0 | 25 | 4.20 | 1.88 | Generic Application |
| Astec® CHIROBIOTIC® V | N-(3,5-Dinitrobenzoyl)-α-methylbenzylamine | Methanol / Acetic Acid / Triethylamine (100:0.1:0.1, v/v/v) | 0.5 | 25 | 1.89 | 1.33 | Generic Application |
Note: The data presented above is for analogous cyclic and aromatic alcohols and serves as a guide for method development for cyclohex-3-enol. Actual separation performance will vary and requires empirical optimization.
Experimental Protocols
Detailed methodologies are essential for reproducing and adapting separation methods. Below are generalized experimental protocols based on common practices for chiral HPLC.
Method 1: Normal Phase Chromatography on a Polysaccharide-Based CSP (e.g., Chiralpak® AD-H)
-
Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A mixture of n-Hexane and an alcohol modifier (e.g., 2-Propanol or Ethanol). A typical starting composition is 90:10 (v/v). The ratio can be adjusted to optimize retention and resolution. For weakly retained compounds like cyclohex-3-enol, a lower percentage of the alcohol modifier may be necessary.
-
Flow Rate: 0.5 - 1.5 mL/min. A typical starting flow rate is 1.0 mL/min.
-
Temperature: Ambient or controlled at 25 °C. Temperature can be varied to improve peak shape and resolution.
-
Detection: UV at a low wavelength (e.g., 210 nm) is suitable for cyclohex-3-enol which lacks a strong chromophore. Alternatively, a Refractive Index (RI) detector can be used.
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the racemic cyclohex-3-enol in the mobile phase to a concentration of approximately 1 mg/mL.
Method 2: Polar Organic Mode on a Polysaccharide-Based CSP (e.g., Lux® Cellulose-2)
-
Column: Lux® Cellulose-2, 250 x 4.6 mm, 5 µm
-
Mobile Phase: A polar organic solvent such as 100% Methanol, 100% Ethanol, or 100% Acetonitrile. Mixtures of these solvents can also be explored. For basic or acidic analytes, additives like diethylamine (DEA) or trifluoroacetic acid (TFA) (typically 0.1%) can be added to the mobile phase to improve peak shape.
-
Flow Rate: 0.5 - 1.2 mL/min.
-
Temperature: 20 - 40 °C.
-
Detection: UV (210 nm) or RI detector.
-
Injection Volume: 5 - 20 µL
-
Sample Preparation: Dissolve the racemic cyclohex-3-enol in the mobile phase to a concentration of approximately 1 mg/mL.
Derivatization as an Alternative Strategy
Due to its volatility and lack of a strong UV chromophore, derivatization of the hydroxyl group of cyclohex-3-enol can be an effective strategy. Converting the alcohol to an ester or a carbamate can increase its retention time, improve its detectability, and potentially enhance chiral recognition by the stationary phase. Common derivatizing agents include:
-
3,5-Dinitrobenzoyl chloride: Creates a strongly UV-active derivative.
-
Phenyl isocyanate: Forms a carbamate derivative.
After derivatization, the resulting diastereomers can be separated on a standard achiral HPLC column, or the enantiomeric derivatives can be separated on a chiral column, often with improved resolution.
Experimental Workflow for Chiral HPLC Method Development
The process of developing a chiral HPLC method is systematic. The following diagram illustrates a typical workflow for separating the enantiomers of a chiral molecule like cyclohex-3-enol.
Caption: A generalized workflow for developing a chiral HPLC method.
By following a systematic screening and optimization process, researchers can successfully develop a robust and reliable chiral HPLC method for the separation of cyclohex-3-enol enantiomers, either directly or after derivatization. The information and protocols provided in this guide serve as a solid foundation for initiating this critical analytical work.
A Comparative Benchmarking of Synthetic Routes to (R)-Cyclohex-3-enol
For Researchers, Scientists, and Drug Development Professionals
(R)-Cyclohex-3-enol is a valuable chiral building block in the synthesis of numerous pharmaceuticals and natural products. Its stereocenter and versatile functionality make it a critical starting material for complex molecular architectures. This guide provides an objective comparison of prominent synthetic routes to this compound, supported by experimental data, to aid researchers in selecting the most suitable method for their specific needs.
Comparison of Key Performance Metrics
The following table summarizes the quantitative data for the benchmarked synthetic routes to this compound.
| Synthetic Route | Starting Material | Catalyst/Reagent | Yield (%) | Enantiomeric Excess (ee, %) | Key Advantages | Key Disadvantages |
| Enantioselective Deprotonation | Cyclohexene oxide | (-)-N,N-Diisopinocampheylamine (DIPAM) / n-BuLi | 82 | 95 | High enantioselectivity, commercially available starting material. | Requires stoichiometric use of a chiral reagent, cryogenic temperatures may be needed. |
| Asymmetric Hydrosilylation | 2-Cyclohexen-1-one | Zn(Et)₂ / (R)-Ph-pybox / PMHS | 88 | 26 | Readily available starting material, catalytic use of chiral ligand. | Low enantioselectivity in the cited example, requires a subsequent hydrolysis step. |
| Enantioselective Hydroboration | 1,3-Cyclohexadiene | Di-(2-isocaranyl)borane (2-Icr₂BH) | 94 | 68 | High yield, readily available starting material. | Moderate enantioselectivity, requires handling of borane reagents. |
| Lipase-Catalyzed Kinetic Resolution | (±)-Cyclohex-3-enyl acetate | Pseudomonas fluorescens Lipase (LAK) | ~40-50 (for alcohol) | >99 | Excellent enantioselectivity, mild reaction conditions, environmentally benign. | Maximum theoretical yield is 50%, requires separation of the unreacted enantiomer. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below.
Enantioselective Deprotonation of Cyclohexene Oxide
This protocol is based on the use of a chiral lithium amide to selectively deprotonate one of the enantiotopic protons of cyclohexene oxide.[1][2]
Materials:
-
(-)-N,N-Diisopinocampheylamine (DIPAM)
-
n-Butyllithium (n-BuLi) in hexanes
-
Cyclohexene oxide
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
A solution of (-)-N,N-diisopinocampheylamine (1.2 mmol) in anhydrous THF (5 mL) is cooled to -78 °C under an inert atmosphere (e.g., argon or nitrogen).
-
To this solution, n-butyllithium (1.2 mmol) is added dropwise, and the resulting mixture is stirred at -78 °C for 30 minutes to form the chiral lithium amide.
-
Cyclohexene oxide (1.0 mmol) is then added dropwise to the reaction mixture.
-
The reaction is stirred at -78 °C for 6 hours.
-
The reaction is quenched by the addition of saturated aqueous NH₄Cl solution (10 mL).
-
The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford this compound.
Asymmetric Hydrosilylation of 2-Cyclohexen-1-one
This method involves the catalytic asymmetric reduction of an enone followed by hydrolysis.[2][3]
Materials:
-
2-Cyclohexen-1-one
-
Diethylzinc (Zn(Et)₂)
-
(R)-2,6-Bis(4-phenyloxazolin-2-yl)pyridine ((R)-Ph-pybox)
-
Polymethylhydrosiloxane (PMHS)
-
Anhydrous toluene
-
1 M Hydrochloric acid (HCl)
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
In a flame-dried flask under an inert atmosphere, (R)-Ph-pybox (0.025 mmol) and diethylzinc (0.025 mmol) are dissolved in anhydrous toluene (2 mL).
-
The mixture is stirred at room temperature for 30 minutes to form the chiral catalyst complex.
-
2-Cyclohexen-1-one (1.0 mmol) is added to the catalyst solution.
-
Polymethylhydrosiloxane (1.5 mmol) is added dropwise to the reaction mixture at room temperature.
-
The reaction is stirred for 24 hours at room temperature.
-
The reaction mixture is then carefully quenched by the slow addition of 1 M HCl (5 mL).
-
The mixture is stirred for 1 hour to effect hydrolysis of the silyl ether intermediate.
-
The aqueous layer is extracted with diethyl ether (3 x 10 mL).
-
The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The crude product is purified by flash column chromatography to yield this compound.
Enantioselective Hydroboration of 1,3-Cyclohexadiene
This procedure utilizes a chiral borane reagent for the asymmetric hydroboration of a diene.[2][3]
Materials:
-
1,3-Cyclohexadiene
-
Di-(2-isocaranyl)borane (2-Icr₂BH)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) solution (3 M)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution)
-
Diethyl ether
-
Anhydrous potassium carbonate (K₂CO₃)
Procedure:
-
To a solution of di-(2-isocaranyl)borane (1.1 mmol) in anhydrous THF (5 mL) at 0 °C under an inert atmosphere, 1,3-cyclohexadiene (1.0 mmol) is added dropwise.
-
The reaction mixture is stirred at 0 °C for 4 hours.
-
The reaction is then carefully quenched by the slow, sequential addition of 3 M NaOH solution (2 mL) and 30% H₂O₂ (1 mL) at 0 °C.
-
The mixture is stirred at room temperature for 1 hour.
-
The aqueous layer is saturated with K₂CO₃ and extracted with diethyl ether (3 x 15 mL).
-
The combined organic layers are dried over anhydrous K₂CO₃, filtered, and concentrated under reduced pressure.
-
The residue is purified by flash column chromatography to afford this compound.
Lipase-Catalyzed Kinetic Resolution of (±)-Cyclohex-3-enyl Acetate
This enzymatic method relies on the selective hydrolysis of one enantiomer of a racemic ester.
Materials:
-
(±)-Cyclohex-3-enyl acetate
-
Pseudomonas fluorescens Lipase (LAK), immobilized
-
Phosphate buffer (e.g., 0.1 M, pH 7.0)
-
tert-Butyl methyl ether (MTBE)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
(±)-Cyclohex-3-enyl acetate (1.0 mmol) is dissolved in a mixture of phosphate buffer (10 mL) and MTBE (10 mL).
-
Immobilized Pseudomonas fluorescens lipase (e.g., 50 mg) is added to the biphasic mixture.
-
The reaction mixture is stirred vigorously at room temperature (e.g., 25-30 °C).
-
The progress of the reaction is monitored by a suitable analytical technique (e.g., chiral GC or HPLC) until approximately 50% conversion of the starting material is reached.
-
Once the desired conversion is achieved, the enzyme is removed by filtration.
-
The aqueous layer is separated and extracted with MTBE (3 x 10 mL).
-
The combined organic layers (containing the unreacted (S)-cyclohex-3-enyl acetate and the product this compound) are dried over anhydrous Na₂SO₄, filtered, and concentrated.
-
The this compound is separated from the unreacted acetate by flash column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the workflows for the described synthetic routes to this compound.
Caption: Enantioselective deprotonation of cyclohexene oxide.
Caption: Asymmetric hydrosilylation of 2-cyclohexen-1-one.
Caption: Enantioselective hydroboration of 1,3-cyclohexadiene.
Caption: Lipase-catalyzed kinetic resolution of a racemic ester.
References
- 1. An experimental and theoretical study of the enantioselective deprotonation of cyclohexene oxide with isopinocampheyl-based chiral lithium amides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Synthetic Approaches to (R)-Cyclohex-2-Enol : Oriental Journal of Chemistry [orientjchem.org]
A Researcher's Guide to DFT Studies of (R)-Cyclohex-3-enol Transition States: Methodologies and Comparisons
For researchers, scientists, and drug development professionals, understanding the transition states of reactions involving chiral molecules like (R)-Cyclohex-3-enol is paramount for predicting stereochemical outcomes and optimizing reaction conditions. Density Functional Theory (DFT) has emerged as a powerful tool for elucidating these fleeting molecular arrangements. This guide provides a comparative overview of the computational methodologies employed in studying transition states of reactions involving this compound and related cyclic allylic alcohols, supported by data from analogous systems.
While direct and extensive DFT studies specifically on the transition states of this compound are not abundantly available in published literature, a wealth of information can be gleaned from computational studies on similar substrates and reactions. This guide will, therefore, draw parallels from well-documented DFT analyses of reactions such as epoxidation, dihydroxylation, and hydroboration of allylic alcohols and cyclic alkenes to provide a robust framework for understanding and conducting such investigations.
Comparative Analysis of Computational Methods
The accuracy of DFT calculations is highly dependent on the choice of functional and basis set. For transition state analysis of reactions involving organic molecules and transition metals, specific combinations have been shown to yield reliable results.
| Reaction Type | Recommended DFT Functional | Recommended Basis Set | Key Computational Insights from Analogous Systems |
| Sharpless Asymmetric Epoxidation | M06-2X[1][2] | 6-311+G(d,p)[1][2] | Studies on simpler allylic alcohols reveal that the dimeric form of the titanium tartrate catalyst is crucial for enantioselectivity. The transition state involves the transfer of an oxygen atom from the peroxide to the double bond of the alcohol. The stereochemical outcome is dictated by the steric interactions within the chiral catalyst-substrate complex. |
| Osmium-Catalyzed Dihydroxylation | B3LYP | LANL2DZ for Os, 6-31G(d) for other atoms | Investigations into the dihydroxylation of cyclohexene and other alkenes show a concerted [3+2] cycloaddition of OsO4 to the double bond as the key step. The transition state geometry determines the facial selectivity of the diol formation. |
| Hydroboration | B3LYP | 6-31G** | Theoretical studies on the hydroboration of related unsaturated systems indicate a four-membered ring transition state. The regioselectivity and stereoselectivity are governed by a combination of steric and electronic factors in this transition state. |
| Epoxide Ring Opening | B3LYP | 6-31+G* | Computational analysis of the ring-opening of cyclohexene oxide highlights the importance of the trajectory of the incoming nucleophile. The transition state geometry can predict whether the reaction proceeds via an SN2 or borderline SN1 mechanism. |
Experimental and Computational Protocols
A typical workflow for the DFT study of a reaction involving this compound would involve the following steps:
Detailed Methodologies:
-
Geometry Optimization: The initial structures of the reactants, products, and a guessed transition state are optimized to a local minimum on the potential energy surface.
-
Transition State Search: Algorithms like the Synchronous Transit-Guided Quasi-Newton (STQN) method (e.g., QST2 or QST3 in Gaussian) or the Berny optimization algorithm are employed to locate the first-order saddle point that represents the transition state.
-
Frequency Analysis: A frequency calculation is performed on the optimized transition state structure. A single imaginary frequency confirms that the structure is a true transition state.
-
Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation is performed to follow the reaction path downhill from the transition state to ensure it connects the desired reactants and products.
-
Energetics: Single-point energy calculations are often performed at a higher level of theory or with a larger basis set on the optimized geometries to obtain more accurate activation energies.
Visualizing Reaction Pathways
The Sharpless asymmetric epoxidation is a cornerstone of stereoselective synthesis. A DFT study of this reaction with this compound would aim to elucidate the transition states leading to the two possible diastereomeric epoxide products.
In this reaction, the chiral diethyl tartrate (DET) ligand creates a chiral environment around the titanium center. The allylic alcohol substrate coordinates to the titanium, and the tert-butyl hydroperoxide delivers the oxygen atom. DFT calculations would focus on the relative energies of the two diastereomeric transition states (ts_syn and ts_anti), which would determine the diastereoselectivity of the reaction. The lower energy transition state will correspond to the major product.
By applying the computational methodologies outlined in this guide, researchers can gain deep insights into the factors governing the stereochemical outcomes of reactions involving this compound. This knowledge is invaluable for the rational design of catalysts and the optimization of synthetic routes in academic and industrial settings.
References
Safety Operating Guide
Safeguarding Your Laboratory and the Environment: Proper Disposal of (R)-Cyclohex-3-enol
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. Proper disposal of chemical reagents, such as (R)-Cyclohex-3-enol, is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring compliance and minimizing risk.
This compound, a flammable liquid, must be treated as hazardous waste unless explicitly determined otherwise by a qualified professional.[1][2] Improper disposal, such as pouring it down the drain, can damage plumbing, pollute waterways, and pose a significant fire hazard.[3][4][5][6]
Immediate Safety and Handling Protocols
Before beginning any disposal procedure, ensure you are wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[7][8][9]
Key Physical and Chemical Properties:
To inform safe handling and disposal, a summary of the key properties of Cyclohex-3-en-1-ol (the parent compound of the (R)-isomer) is provided below.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [10][11] |
| Molecular Weight | 98.14 g/mol | [10] |
| Appearance | Colorless to light yellow liquid | [11] |
| Boiling Point | 165 °C | [11] |
| Flash Point | 53 °C | [11] |
| Specific Gravity | 0.99 (20/20) | [11] |
Step-by-Step Disposal Procedure
-
Waste Identification and Segregation:
-
Containerization:
-
Use only approved, leak-proof containers for storing this compound waste. Plastic is often preferred for chemical waste.[2][12]
-
Ensure the container is compatible with alcohols and flammable liquids.
-
The container must be clearly and accurately labeled as "Hazardous Waste" and include the full chemical name: "this compound".[3][12] If the material is unknown, it must be labeled as such and include any known hazard information.[2]
-
Keep the waste container tightly closed except when adding waste.[2][8][12]
-
-
Storage:
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2]
-
Provide them with the accurate chemical name and an estimate of the quantity to be disposed of.
-
Follow all institutional and local regulations for waste pickup and documentation.[7] Businesses and institutions are required to use a licensed waste carrier and maintain waste transfer notes.[3]
-
Spill Cleanup
In the event of a spill, immediately evacuate non-essential personnel and ensure the area is well-ventilated. Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as sand or earth.[7][13] Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.[13][14] The cleanup materials must also be disposed of as hazardous waste.[1]
Waste Minimization
In a research environment, minimizing waste generation is a key principle of green chemistry.[15] Consider the following strategies:
-
Order only the quantity of this compound required for your experiments.[2]
-
If possible, substitute with a less hazardous chemical.[2][15]
-
Maintain a chemical inventory to avoid ordering duplicates.[2][12]
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. ehrs.upenn.edu [ehrs.upenn.edu]
- 3. wastedirect.co.uk [wastedirect.co.uk]
- 4. earth911.com [earth911.com]
- 5. collectandrecycle.com [collectandrecycle.com]
- 6. siraya.tech [siraya.tech]
- 7. fishersci.com [fishersci.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. This compound | C6H10O | CID 5325855 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Cyclohex-3-en-1-ol 822-66-2 | TCI EUROPE N.V. [tcichemicals.com]
- 12. acewaste.com.au [acewaste.com.au]
- 13. CYCLOHEXANOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 14. chemicalbook.com [chemicalbook.com]
- 15. iip.res.in [iip.res.in]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
